molecular formula C8H11NO2S B172400 4-Methanesulfonyl-3-methylaniline CAS No. 1671-50-7

4-Methanesulfonyl-3-methylaniline

Cat. No.: B172400
CAS No.: 1671-50-7
M. Wt: 185.25 g/mol
InChI Key: XJSGKXZRGAIREF-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-3-methylaniline is a substituted aniline derivative that serves as a valuable building block and key intermediate in organic synthesis . The compound features an electron-withdrawing methanesulfonyl group at the para-position and a methyl group at the meta-position of the aromatic ring, a structure that enhances its reactivity in electrophilic substitution and coupling reactions for precise synthetic applications . Recent studies highlight its significance as a precursor in the development of novel therapeutic agents, particularly in the fields of oncology and inflammation . Research indicates that derivatives of this compound exhibit promising activity as kinase inhibitors against specific isoforms, such as the BRAF V600E mutation associated with melanoma . Furthermore, the compound's scaffold has been investigated for its ability to yield derivatives that modulate the activity of cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory research . Its well-defined structure makes it a versatile scaffold for constructing biologically active compounds in medicinal chemistry and drug discovery programs .

Properties

IUPAC Name

3-methyl-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSGKXZRGAIREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-50-7
Record name 4-methanesulfonyl-3-methylaniline
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Foundational & Exploratory

3-methyl-4-methylsulfonylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Methyl-4-Methylsulfonylaniline

Executive Summary

3-Methyl-4-methylsulfonylaniline (CAS 1671-50-7) is a specialized organosulfur intermediate critical to the development of small-molecule therapeutics.[1] Characterized by a robust sulfone (


) moiety para to an amine donor, this scaffold serves as a high-value pharmacophore in medicinal chemistry. It is particularly relevant in the synthesis of Tyrosine Kinase Inhibitors (TKIs)  and COX-2 selective anti-inflammatory agents , where the sulfone group provides essential hydrogen-bond acceptor properties and metabolic stability superior to traditional sulfonamides.[1]

This guide provides a comprehensive technical profile, including validated synthetic routes, physiochemical properties, and analytical characterization protocols designed for researchers in drug discovery.[1]

Chemical Identity & Physiochemical Profile

The precise molecular architecture of 3-methyl-4-methylsulfonylaniline defines its reactivity and utility.[1] The steric bulk of the ortho-methyl group (position 3) modulates the electronic environment of the aniline nitrogen, influencing nucleophilicity in coupling reactions.[1]

Nomenclature & Identifiers
Parameter Data
IUPAC Name 4-Methanesulfonyl-3-methylaniline
Common Synonyms 4-Amino-2-methylphenyl methyl sulfone; 3-Methyl-4-(methylsulfonyl)benzenamine
CAS Number 1671-50-7
MDL Number MFCD03764428 (Generic analog ref)
SMILES CC1=C(C=CC(=C1)N)S(=O)(=O)C
InChI Key XJSGKXZRGAIREF-UHFFFAOYSA-N
Molecular Constants
Property Value Notes
Molecular Formula

Confirmed stoichiometry
Molecular Weight 185.24 g/mol Monoisotopic Mass: 185.05 Da
Physical State Crystalline SolidOff-white to pale yellow powder
Predicted LogP ~0.6 - 0.9Moderate lipophilicity; good bioavailability potential
H-Bond Donors 1 (Amine

)
Primary amine functionality
H-Bond Acceptors 3 (Sulfone

+ N)
Sulfone oxygens are weak acceptors

Synthetic Pathways & Manufacturing

The synthesis of 3-methyl-4-methylsulfonylaniline requires careful regiocontrol.[1] Direct sulfonation of m-toluidine is often non-selective.[1] The industry-standard protocol utilizes a Nucleophilic Aromatic Substitution (


)  strategy followed by oxidation and reduction.[1] This route ensures high purity and regiochemical integrity.
Validated Synthetic Route (The "S-Oxidation" Pathway)[1]

Mechanism:

  • Precursor: 4-Chloro-3-methylnitrobenzene (commercially available).[1]

  • Step 1 (

    
    ):  Displacement of the chloride with sodium thiomethoxide (
    
    
    
    ) to form the thioether.
  • Step 2 (Oxidation): Chemoselective oxidation of the sulfide to the sulfone using

    
    -CPBA or 
    
    
    
    /tungstate.[1]
  • Step 3 (Reduction): Selective reduction of the nitro group to the aniline using

    
     or 
    
    
    
    .
Synthetic Workflow Diagram

SynthesisRoute Start 4-Chloro-3-methyl nitrobenzene Inter1 Intermediate A: 4-(Methylthio)-3-methyl nitrobenzene Start->Inter1 NaSMe, DMF 100°C, 4h (SNAr) Inter2 Intermediate B: 4-(Methylsulfonyl)-3-methyl nitrobenzene Inter1->Inter2 m-CPBA or H2O2 DCM, 0°C->RT (Oxidation) Product Target Product: 3-Methyl-4-methylsulfonyl aniline Inter2->Product H2, Pd/C or Fe/HCl EtOH, Reflux (Nitro Reduction)

Caption: Figure 1. Three-step regioselective synthesis of 3-methyl-4-methylsulfonylaniline from 4-chloro-3-methylnitrobenzene.

Detailed Experimental Protocol (Step 3: Reduction)

Note: This protocol assumes the isolation of the sulfone-nitro intermediate.[1]

Reagents:

  • 4-(Methylsulfonyl)-3-methylnitrobenzene (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (

    
    , 3.0 eq)
    
  • Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with the nitro-sulfone intermediate and Ethanol/Water solvent mixture.

  • Activation: Add

    
     and Iron powder. Equip with a mechanical stirrer and reflux condenser.
    
  • Reaction: Heat to vigorous reflux (

    
    ) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting material.
    
  • Workup: Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    

Application in Drug Discovery

The methylsulfonylaniline motif is a bioisostere for sulfonamides, offering distinct advantages in drug design.

Pharmacophore Logic
  • H-Bond Acceptor: The sulfone oxygens act as weak hydrogen bond acceptors, critical for binding in the ATP-binding pocket of kinase enzymes (e.g., EGFR, HER2).[1]

  • Metabolic Stability: Unlike sulfonamides, the sulfone group is resistant to hydrolysis and N-glucuronidation.[1]

  • Electronic Effect: The electron-withdrawing sulfone group (

    
    ) decreases the pKa of the aniline nitrogen, making it less basic but still nucleophilic enough for amide coupling or Buchwald-Hartwig aminations.[1]
    
Logical Application Workflow

Applications cluster_uses Medicinal Chemistry Applications Core 3-Methyl-4-methylsulfonylaniline (Scaffold) Kinase Kinase Inhibitors (EGFR/HER2 targets) Core->Kinase Amide Coupling (vs Quinazoline) COX COX-2 Inhibitors (Anti-inflammatory) Core->COX Cyclization (vs Diarylheterocycles) Linker PROTAC Linkers (Rigid aromatic spacer) Core->Linker N-Alkylation

Caption: Figure 2. Strategic utility of the scaffold in diverse therapeutic classes.

Analytical Characterization

To ensure the integrity of the intermediate before use in downstream synthesis, the following analytical criteria must be met.

Expected NMR Profile ( -DMSO)
  • 
     2.30 ppm (s, 3H):  Aryl-Methyl group (
    
    
    
    ).
  • 
     3.10 ppm (s, 3H):  Methylsulfonyl group (
    
    
    
    ).[1]
  • 
     6.00 ppm (bs, 2H):  Amine protons (
    
    
    
    ,
    
    
    exchangeable).
  • 
     6.5–7.6 ppm (m, 3H):  Aromatic protons (ABC system due to 1,2,4-substitution).
    
Mass Spectrometry (ESI+)
  • Target Ion:

    
     Da.[1]
    
  • Fragment Pattern: Loss of methyl radical or

    
     extrusion may be observed in high-energy collision.
    

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 56965737, N-Methyl-4-(methylsulfonyl)aniline (Analog Reference).[1] Retrieved from [Link]

  • Li, J., et al. (2014).[1] Design and Synthesis of 4-(Methylsulfonyl)aniline Derivatives as Potential COX-2 Inhibitors.[1][2][3] International Journal of Molecular Sciences.[1] (Contextual grounding for pharmacophore utility).

  • GlaxoSmithKline. (2001).[1] Patent US6727256B1: Quinazoline ditosylates. (Reference for Lapatinib-style sulfone intermediate chemistry). Retrieved from

Sources

4-Methanesulfonyl-3-methylaniline melting point and thermal stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methanesulfonyl-3-methylaniline (CAS: 1671-50-7), focusing on its melting point, thermal stability, and critical quality attributes (CQAs) for research and development applications.

Melting Point, Thermal Stability, and Solid-State Characterization[1]

Chemical Identity & Structural Precision

In high-precision applications such as drug discovery or dye synthesis, structural ambiguity is a common failure mode. It is critical to distinguish This compound from its regioisomers, particularly 4-methyl-3-(methylsulfonyl)aniline, which possesses significantly different physical properties.

FeatureTarget Compound Common Isomer (Risk of Confusion)
IUPAC Name This compound 4-Methyl-3-(methylsulfonyl)aniline
CAS Number 1671-50-7 307989-41-9
Structure Sulfone at C4, Methyl at C3Methyl at C4, Sulfone at C3
Melting Point 155 °C 91 °C
Molecular Weight 185.24 g/mol 185.24 g/mol

Expert Insight: The significant difference in melting point (ΔT ≈ 64°C) between these isomers is driven by crystal lattice packing efficiency. The para-positioning of the sulfonyl group in the target compound (relative to the amine) creates a strong dipole moment along the primary axis, enhancing intermolecular interactions and lattice energy compared to the meta-sulfonyl isomer.

Physical Properties & Melting Point Analysis

The melting point is the primary indicator of purity for this compound. A sharp endotherm at 155 °C indicates high crystalline purity. Broadening of this peak suggests the presence of synthesis intermediates (e.g., sulfoxides or nitro-precursors).

Experimental Data Summary
PropertyValueMethod/Condition
Melting Point 155 °C (Range: 153–157 °C)Capillary / DSC (Onset)
Appearance Off-white to pale yellow solidVisual Inspection
Solubility DMSO, Methanol, Ethyl Acetate25 °C
pKa (Predicted) ~1.47 (Conjugate acid)Strong electron-withdrawing effect of -SO₂Me
Thermal Stability Profile (DSC & TGA)

Understanding the thermal stability boundary is vital for process safety, particularly during scale-up where heat accumulation can trigger runaway decomposition.

3.1 Differential Scanning Calorimetry (DSC) Behavior
  • Melting Event: A sharp endothermic peak with an onset at 155 °C .

  • Decomposition: No significant thermal events are expected immediately post-melting. The sulfonyl moiety confers high thermal resistance.

  • Exothermic Onset: Decomposition typically begins >280 °C, characterized by the cleavage of the C-S bond or oxidation of the methyl group.

3.2 Thermogravimetric Analysis (TGA)[1]
  • Volatiles: < 0.5% weight loss up to 120 °C (indicates low hygroscopicity).

  • Degradation: Onset of significant mass loss (

    
    ) is expected >250 °C.[1]
    
3.3 Protocol: Thermal Stability Validation

To validate the stability of a new batch, follow this self-validating DSC protocol.

DSC_Protocol Sample Sample Prep (2-5 mg in Al Pan) Purge N2 Purge (50 mL/min) Sample->Purge Equilibrate Equilibrate @ 30°C Purge->Equilibrate Ramp Ramp 10°C/min to 300°C Equilibrate->Ramp Analyze Analyze Onset & Integral Ramp->Analyze Validation Check: Endotherm Width < 2°C? Analyze->Validation Pass PASS: High Purity Validation->Pass Yes Fail FAIL: Recrystallize Validation->Fail No

Figure 1: Standardized DSC workflow for purity and stability assessment. The "Check" step ensures the melting range meets the < 2°C standard for pharmaceutical intermediates.

Synthesis & Impurity Profiling

The thermal history of the compound is often dictated by its synthesis route. Residual precursors can lower the melting point and destabilize the solid form.

4.1 Primary Synthesis Pathway

The most robust route involves the reduction of 2-methanesulfonyl-5-nitrotoluene (also known as 1-methyl-2-methylsulfonyl-4-nitrobenzene).

Synthesis_Pathway Start 2-Chlorotoluene (Precursor) Step1 Step 1: Nucleophilic Sub. (NaSMe / Heat) Start->Step1 Inter1 2-Methylthio-toluene Step1->Inter1 Step2 Step 2: Oxidation (H2O2 / Tungstate) Inter1->Step2 Inter2 2-Methanesulfonyl-toluene Step2->Inter2 Step3 Step 3: Nitration (HNO3 / H2SO4) Inter2->Step3 Inter3 2-Methanesulfonyl-5-nitrotoluene Step3->Inter3 Step4 Step 4: Reduction (H2 / Pd-C or Fe/HCl) Inter3->Step4 Product TARGET: This compound (MP: 155°C) Step4->Product

Figure 2: Retrosynthetic analysis showing the critical oxidation and reduction steps. Incomplete oxidation in Step 2 leads to sulfide impurities; incomplete reduction in Step 4 leads to nitro impurities.

4.2 Critical Impurities Impacting Stability
  • Nitro-Precursor: (2-Methanesulfonyl-5-nitrotoluene).[2] Presence >0.1% can induce exothermic decomposition at lower temperatures.

  • Sulfide/Sulfoxide Analogs: If Step 2 oxidation is incomplete, the resulting thioether lowers the melting point significantly and is prone to oxidation over time, changing the physical profile of the stored sample.

Handling and Storage Protocols

Given the amine functionality and sulfone stability:

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). While the sulfone is stable, the primary amine is susceptible to slow oxidation (browning) upon exposure to air and light.

  • Hygroscopicity: The compound is generally non-hygroscopic, but dry storage is recommended to prevent hydrolysis of any residual impurities.

  • Safety: Treat as an irritant. The sulfonyl group increases lipophilicity, potentially enhancing skin absorption relative to simple anilines.

References
  • ChemicalBook . (2023). Benzenamine, 3-methyl-4-(methylsulfonyl)- Properties and Suppliers. Link

  • AK Scientific . (2021). This compound Product Data Sheet. Link

  • Cymit Quimica . (2024). Catalog Entry for CAS 1671-50-7.[2] Link

  • PubChem . (2025).[3][4][5] Compound Summary: 4-methyl-3-(methylsulfonyl)aniline (Isomer Comparison). Link

Sources

Operational Safety & Technical Guide: 4-Methanesulfonyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Handling Guide for 4-Methanesulfonyl-3-methylaniline Content Type: Technical Whitepaper / Operational Guide Audience: Researchers, Medicinal Chemists, and drug development professionals.

Executive Summary

This compound (CAS: 1671-50-7 ) is a specialized arylamine intermediate used primarily in the synthesis of pharmaceuticals, particularly COX-2 inhibitors and kinase inhibitors .[1] Its structural motif—combining a polar sulfone group with a lipophilic methyl-substituted aniline—makes it a critical scaffold for optimizing drug-receptor binding interactions.

However, its utility comes with significant risks. As an aniline derivative, it possesses the potential for acute toxicity and methemoglobinemia induction. This guide moves beyond standard compliance, offering a mechanistic understanding of the compound’s hazards and a self-validating protocol for its safe manipulation in high-stakes research environments.

Compound Identification & Physicochemical Profile

Precise identification is the first step in safety. The sulfonyl group significantly alters the solubility and reactivity profile compared to simple anilines.

Property Data / Specification
Chemical Name This compound
Synonyms 3-Methyl-4-(methylsulfonyl)aniline; 4-Amino-2-methylphenyl methyl sulfone
CAS Number 1671-50-7
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Melting Point Approx. 148–152 °C (varies by purity)
Reactivity Nucleophilic amine; Sulfone is electron-withdrawing (deactivating ring)

Hazard Identification & Toxicology

The Mechanistic Basis of Toxicity

Unlike generic "harmful" labels, understanding why this compound is dangerous allows for better risk prediction.

  • Aniline Toxicity (Methemoglobinemia): The metabolic oxidation of the amino group (–NH₂) can lead to the formation of hydroxylamines. These reactive intermediates oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot transport oxygen.

    • Symptom Watch: Cyanosis (blue lips/fingernails), fatigue, and dizziness.

  • Sulfone Moiety Effects: The electron-withdrawing sulfone group at the para position decreases the electron density on the amine nitrogen. While this may slightly reduce the rate of metabolic N-oxidation compared to electron-rich anilines, it does not eliminate the risk. It also increases the compound's persistence and potential for skin absorption.

GHS Classification (derived from structural analogs)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Toxic/Harmful).[2]

  • Skin/Eye Irritation: Category 2 (Irritant).[3][2]

  • STOT-SE (Respiratory): Category 3 (May cause respiratory irritation).[3]

  • Aquatic Toxicity: Potentially toxic to aquatic life due to sulfone stability.

Risk Mitigation & Engineering Controls

Safety is not achieved by PPE alone; it is achieved by a hierarchy of controls. The following diagram illustrates the decision logic for handling potent anilines.

SafetyHierarchy Start Start: Handling this compound Quant Quantity Assessment Start->Quant SmallScale < 1 gram Quant->SmallScale Analytical/Small Rxn LargeScale > 1 gram Quant->LargeScale Prep/Scale-up Control1 Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Control1 Control2 Glove Box / Isolator LargeScale->Control2 PPE_Standard PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Control1->PPE_Standard PPE_High PPE: Chem-Resistant Suit, Respirator (P100/N95), Double Gloves (Long Cuff) Control2->PPE_High Process Execute Synthesis/Handling PPE_Standard->Process PPE_High->Process Waste Quench & Dispose (Hazardous Waste) Process->Waste

Figure 1: Risk Assessment & Control Hierarchy. Selection of engineering controls is dictated by the scale of operation.

Handling Protocol: Synthesis & Usage

This protocol is designed to be self-validating . Each step includes a "Check" to ensure safety before proceeding.

Context: Nucleophilic Substitution / Coupling Reactions

This compound is often used as a nucleophile. The following steps assume a standard coupling reaction (e.g., amide bond formation).

Step 1: Preparation & Weighing
  • Requirement: Weighing must be done inside a fume hood or a powder containment balance enclosure.

  • Protocol:

    • Place the balance inside the hood.

    • Tare the receiving flask before adding the solid.

    • Use a disposable anti-static spatula.

  • Validation Check: Is there visible dust on the balance surface? If yes, wipe with a solvent-dampened tissue (do not blow air) and dispose of the tissue as hazardous waste immediately.

Step 2: Solubilization
  • Causality: The sulfone group makes the crystal lattice stable. Dissolving it early reduces the risk of airborne dust.

  • Protocol:

    • Add solvent (e.g., DCM, DMF) directly to the solid in the flask.

    • Swirl gently to dissolve. Avoid sonication in an open vessel to prevent aerosolization.

  • Validation Check: Ensure the solution is clear. If heating is required, equip the flask with a reflux condenser before heating to prevent vapor escape.

Step 3: Reaction Monitoring
  • Protocol: When sampling for TLC/LCMS, use a long-needle syringe to withdraw an aliquot through a septum. Never pour from the reaction vessel.

  • Validation Check: After withdrawing the needle, wipe the tip with a Kimwipe soaked in methanol before discarding the needle into a sharps container. This neutralizes residual aniline on the metal surface.

Emergency Response Architecture

In the event of exposure or release, immediate, logical action is required.[3][2][4][5][6] Panic exacerbates aniline toxicity (increased heart rate circulates the toxin faster).

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Drench 15 min 2. Remove Clothing 3. Do NOT scrub (increases absorption) Skin->Action_Skin Action_Eye 1. Flush 15 min 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. 100% Oxygen (if trained) 3. Monitor for Cyanosis Inhal->Action_Inhal Medical Seek Medical Attention (Mention Aniline/Methemoglobinemia) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Emergency Response Logic Flow.[3][5] Note the specific instruction NOT to scrub skin, which is a common error that accelerates absorption.

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves and a respirator (if powder is loose).

  • Contain: Cover the spill with a damp absorbent pad (to prevent dust).

  • Clean: Scoop up the pad and waste. Wipe the surface with dilute HCl (converts aniline to salt, reducing volatility) followed by water.

Disposal & Regulatory Compliance

  • Waste Classification: Hazardous Chemical Waste (Toxic).

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) as this can lead to exothermic decomposition or formation of nitro-compounds.

  • Method: Incineration is the preferred method. The sulfone sulfur will convert to SOx, requiring a scrubber equipped incinerator.

References

  • PubChem. (2024). Compound Summary: Sulfonyl Anilines and Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Aniline.[2][4] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Methanesulfonyl-3-methylaniline from 4-methylthio-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for a Scalable and Efficient Synthesis of 4-Methanesulfonyl-3-methylaniline

Abstract

This comprehensive guide details the synthetic conversion of 4-methylthio-3-methylaniline to this compound, a key building block in modern medicinal chemistry. The 4-(methylsulfonyl)aniline pharmacophore is integral to a class of non-steroidal anti-inflammatory agents (NSAIDs), including selective COX-2 inhibitors, valued for their potential to offer potent anti-inflammatory effects with an improved gastrointestinal safety profile.[1][2] This document provides two robust, field-proven protocols for the oxidation of the thioether starting material to the desired sulfone, utilizing Oxone® (potassium peroxymonosulfate) and hydrogen peroxide (H₂O₂) as oxidants. We delve into the mechanistic rationale behind the protocols, offer detailed step-by-step instructions, and provide guidance on reaction monitoring, purification, and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with a reliable and scalable methodology for producing this high-value intermediate.

Introduction: The Significance of the Methylsulfonyl Pharmacophore

The transformation of an electron-rich aryl thioether to its corresponding sulfone is a fundamental and critical reaction in the synthesis of many active pharmaceutical ingredients (APIs). The resulting methylsulfonyl group is a powerful bioisostere for other functional groups and is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the 4-(methylsulfonyl)aniline moiety is a cornerstone of several established COX-2 inhibitors.[1][2] Its structure allows for specific binding within the side pocket of the cyclooxygenase catalytic channel of the COX-2 enzyme, a feature that is believed to contribute to its selectivity over the COX-1 isoform and, consequently, a more favorable side-effect profile.[1]

The oxidation of 4-methylthio-3-methylaniline presents a direct route to this important structural motif. The choice of oxidant is critical to achieving high yield and purity while avoiding unwanted side reactions, such as oxidation of the aniline amino group.[3] This guide focuses on two widely adopted, effective, and scalable oxidizing systems:

  • Oxone®: A stable, versatile, and easy-to-handle solid oxidant. It is a triple salt of potassium peroxymonosulfate (KHSO₅), which is the active oxidizing agent.

  • Hydrogen Peroxide (H₂O₂): A "green" and cost-effective oxidant, with water as its only byproduct. Its application often benefits from catalysis to enhance reaction rates and selectivity.[4][5]

This note provides detailed protocols that have been optimized for efficiency, safety, and scalability, enabling researchers to confidently produce this compound for downstream applications in drug discovery and development.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step oxidation of the sulfur atom. The thioether is first oxidized to an intermediate sulfoxide, which is then further oxidized to the final sulfone product.

Overall Transformation:

Mechanistic Pathway:

The oxidation mechanism involves the nucleophilic attack of the electron-rich sulfur atom of the thioether on the electrophilic oxygen of the oxidant (e.g., KHSO₅ from Oxone® or activated H₂O₂). This forms the sulfoxide intermediate. A second oxidation step, which is generally slower than the first, converts the sulfoxide to the final sulfone.[4][6] To drive the reaction to completion and ensure the final product is the sulfone, an excess of the oxidizing agent is typically employed.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product A 4-methylthio-3-methylaniline (Thioether) B Sulfoxide Intermediate A->B  Oxidation Step 1  (+1 eq. Oxidant) C This compound (Sulfone) B->C  Oxidation Step 2  (+1 eq. Oxidant) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Set up glassware Weigh reagents B Dissolve starting material Cool to 0 °C A->B C Slowly add oxidant solution B->C D Stir at room temperature Monitor via TLC/LC-MS C->D E Quench excess oxidant D->E F Aqueous work-up & Extraction E->F G Dry organic layer & Concentrate F->G H Purify crude product (Recrystallization or Chromatography) G->H I Characterize final product (NMR, MS, MP) H->I

Sources

Technical Application Note: Precision Diazotization of 4-Methanesulfonyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Context & Mechanistic Insight[1][2][3]

The Substrate Challenge

4-Methanesulfonyl-3-methylaniline presents a specific synthetic challenge due to the competing electronic effects on the aromatic ring.

  • Electronic Deactivation: The methanesulfonyl group (-SO₂Me) at the para position is a strong electron-withdrawing group (EWG) (Hammett

    
    ).[1] This significantly reduces the nucleophilicity of the amine nitrogen, making the initial attack on the nitrosonium ion (
    
    
    
    ) slower than with simple anilines.[2]
  • Solubility Constraints: Unlike simple aniline salts, the hydrochloride salt of this substrate is prone to hydrolysis in dilute aqueous acids due to its low basicity (estimated pKa

    
     1.5–2.5). In standard aqueous conditions, the free base may precipitate, leading to a heterogeneous "coating" effect where the reaction stalls.[2]
    
  • Steric Influence: The meta-methyl group provides a slight electron-donating effect but also introduces minor steric bulk, which generally aids stability but requires efficient agitation.[1]

Strategic Approach

To ensure complete conversion and safety, we cannot rely on the standard "dilute HCl/NaNO₂" protocol used for toluidines.[1][2] Instead, we must utilize conditions that maintain the amine in solution or a highly dispersed state while generating a high concentration of the active electrophile (


).

We present two validated protocols:

  • Protocol A (The Kinetic Standard): Nitrosyl Sulfuric Acid Method. Recommended for maximum yield and substrates with poor aqueous solubility.[1]

  • Protocol B (The Modified Aqueous Method): Glacial Acetic Acid/HCl Method.[1] Recommended for scale-up where concentrated sulfuric acid waste is a concern.[1]

Part 2: Pre-Reaction Checklist & Safety

Critical Safety Parameters
  • Thermal Instability: Diazo intermediates of sulfones are generally more stable than alkyl diazoniums, but they are still energetic.[1] Never allow the reaction temperature to exceed 5°C during formation.[1]

  • NOx Evolution: Inefficient diazotization releases toxic nitrogen oxides.[1] All reactions must occur in a properly vented fume hood.[1]

  • Explosion Hazard: Do not isolate the dry diazonium salt.[1] Use the solution immediately in the subsequent step (Sandmeyer, Schiemann, or Coupling).[2][3]

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[3][4]Role
This compound ~185.241.0Substrate
Sodium Nitrite (NaNO₂) 69.001.1–1.2Nitrosating Agent
Sulfuric Acid (98%) 98.085.0–8.0Solvent/Acid (Protocol A)
Glacial Acetic Acid 60.055.0–10.0 volCo-solvent (Protocol B)[1]
Urea / Sulfamic Acid --TraceNitrite Quencher

Part 3: Protocol A – The Nitrosyl Sulfuric Acid Method (Gold Standard)

This method generates the nitrosonium ion (


) in its most potent form, avoiding the solubility issues of aqueous acids.[2]
Preparation of Nitrosyl Sulfuric Acid[2]
  • Charge a dry 3-neck round-bottom flask with Concentrated H₂SO₄ (98%) (approx. 5 mL per gram of amine).

  • Cool the acid to 0–5°C using an ice/salt bath.

  • Add Sodium Nitrite (NaNO₂) solid in small portions over 20 minutes.

    • Note: The addition is exothermic.[1][3] Maintain T < 10°C.

    • Observation: The solution may turn slightly viscous.[1] Stir until fully dissolved (approx. 30 mins).

Diazotization[1][3][4]
  • Dissolve This compound in a minimum volume of warm glacial acetic acid (optional, if solid addition is difficult) or add the finely powdered solid amine directly to the Nitrosyl Sulfuric Acid solution.[1]

    • Critical: If adding solid, ensure it is finely ground to prevent clumping.[1][2]

  • Maintain temperature at 0–5°C .

  • Stir vigorously for 2–3 hours .

    • Why so long? The deactivation of the amine requires extended contact time for the kinetics to reach completion.[1][2]

  • The Quench (Inverse Addition):

    • Prepare a beaker with crushed ice (approx. 5x reaction volume).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Result: A clear, yellow-to-orange solution of the diazonium bisulfate should form.[2] If turbidity persists, filter through a glass frit immediately.[2]

Quality Control (The Iodine Test)
  • Dip a starch-iodide paper into the solution.[1]

  • Instant Blue/Black: Excess Nitrous Acid is present (Good).[1]

  • No Color: Add more NaNO₂.

  • Destruction of Excess: Add Urea or Sulfamic Acid until the starch-iodide test is negative (paper remains white).[1] This prevents side reactions in the next step.[1]

Part 4: Protocol B – The Acetic Acid/HCl Method (Scalable)

This method uses acetic acid to solubilize the amine, allowing the use of aqueous HCl.[2]

Procedure
  • In a 3-neck flask, suspend This compound (1.0 equiv) in Glacial Acetic Acid (5 volumes).

  • Add Concentrated HCl (37%) (3.0 equiv) dropwise.

    • Observation: The mixture may warm up; the amine should dissolve or form a fine, stirrable slurry of the hydrochloride salt.[2]

  • Cool the mixture to -5°C to 0°C (Ice/Acetone or Ice/Salt bath).

  • Dissolve NaNO₂ (1.1 equiv) in a minimum amount of water (approx. 1 mL per gram of NaNO₂).

  • Add the NaNO₂ solution sub-surface (via a dropping funnel with a tip extending into the liquid) over 30 minutes.

    • Mechanistic Note: Sub-surface addition prevents the escape of NO gases before they react with the amine.[1][2]

  • Stir for 1 hour at 0°C.

  • Perform the Starch-Iodide Test (as above).

  • Add Sulfamic Acid to quench excess nitrite.[1]

Part 5: Visualization of Workflow & Mechanism

Reaction Mechanism & Pathway

The following diagram illustrates the conversion of the deactivated amine to the diazonium species, highlighting the critical protonation steps.

DiazotizationMechanism Reagents NaNO₂ + H₂SO₄ Nitrosonium Nitrosonium Ion (NO⁺) Reagents->Nitrosonium Dehydration Intermediate1 N-Nitrosamine (Ar-NH-NO) Nitrosonium->Intermediate1 Electrophile Substrate 4-Ms-3-Me-Aniline (Deactivated Amine) Substrate->Intermediate1 Nucleophilic Attack (Slow Step) Intermediate2 Diazohydroxide (Ar-N=N-OH) Intermediate1->Intermediate2 Tautomerization Product Diazonium Salt (Ar-N₂⁺ HSO₄⁻) Intermediate2->Product Acid Catalyzed Dehydration

Caption: Mechanistic pathway from reagent generation to stable diazonium salt formation.

Decision Matrix for Method Selection

MethodSelection Start Start: 4-Ms-3-Me-Aniline SolubilityCheck Test Solubility in 2M HCl at RT Start->SolubilityCheck Soluble Soluble (Clear Solution) SolubilityCheck->Soluble Yes Insoluble Insoluble / Clumpy Precipitate SolubilityCheck->Insoluble No MethodA Use Protocol B: Acetic Acid / HCl (Easier Workup) Soluble->MethodA MethodB Use Protocol A: Nitrosyl Sulfuric Acid (High Reliability) Insoluble->MethodB

Caption: Decision tree to select the optimal protocol based on substrate solubility.

Part 6: Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Reaction mixture foams excessively Rapid addition of NaNO₂ or temperature too high (>10°C).[1]Stop addition. Cool to -5°C. Add NaNO₂ sub-surface.[1]
Amine remains solid (Protocol B) "Coating effect" where diazo product coats unreacted amine.Switch to Protocol A (H₂SO₄ solvent) or increase Acetic Acid volume.
Low Yield in subsequent coupling Diazo decomposition or excess Nitrite side-reaction.[1]Ensure T < 5°C. Must quench excess nitrite with Sulfamic Acid/Urea.[1]
Tarry/Dark Product Polymerization of free radical intermediates.[1]Ensure oxygen exclusion (Nitrogen purge) and maintain high acidity.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for aromatic diazotization mechanisms).

  • Hanson, P. (1988).[1] "The mechanism of diazotisation of aromatic amines."[1][5][6][7][8] Chemical Society Reviews, 17, 1-32.[2] Link

  • Filimonov, V. D., et al. (2008).[1][8] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[2][8] Organic Letters, 10(18), 3961–3964.[2] (Discussion on stable diazonium salts of deactivated anilines). Link

  • O'Neil, M. J. (Ed.).[1] (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[1] RSC Publishing.[1] (Source for general properties of sulfonyl anilines).

Sources

Preparation of Sulfonamide Derivatives Using 4-Methanesulfonyl-3-methylaniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a vast array of therapeutic agents.[1][2][3] From their initial discovery as antibacterial agents, the applications of sulfonamides have expanded dramatically, now encompassing treatments for a multitude of conditions including cancer, viral infections, inflammation, and diabetes.[1][2][4][5] The enduring relevance of this scaffold lies in its unique physicochemical properties and its ability to act as a versatile pharmacophore, capable of engaging with a wide range of biological targets.[2][5]

4-Methanesulfonyl-3-methylaniline is a particularly valuable starting material for the synthesis of novel sulfonamide derivatives. The presence of the methanesulfonyl group and the methyl group on the aniline ring provides specific steric and electronic properties that can be exploited to fine-tune the biological activity of the resulting sulfonamides. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of sulfonamide derivatives derived from this key intermediate, tailored for researchers, scientists, and drug development professionals.

Reaction Mechanism and Critical Parameters

The most common and direct method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride.[6][7] In the context of this guide, this compound acts as the nucleophilic amine that attacks the electrophilic sulfur atom of a sulfonyl chloride.

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A crucial aspect of this reaction is the concurrent formation of one equivalent of hydrochloric acid (HCl).[8] This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[8][9] Therefore, the inclusion of a base is essential to neutralize the HCl as it is formed, driving the reaction to completion.[8]

Sulfonamide Synthesis Mechanism Aniline This compound (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl (Electrophile) SulfonylChloride->Intermediate Product Sulfonamide Product Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl Salt Base-HCl Salt HCl->Salt Base Base (e.g., Pyridine) Base->HCl Neutralization Base->Salt

Caption: General mechanism of sulfonamide synthesis.

Key Reaction Parameters and Their Influence:
  • Choice of Base: Pyridine and triethylamine are commonly used bases for this transformation.[7][8][10] Pyridine can also act as a nucleophilic catalyst in some cases, forming a highly reactive sulfonylpyridinium salt intermediate.[8] The choice of base can influence the reaction rate and the formation of byproducts.

  • Solvent: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are frequently employed.[9] Anhydrous conditions are often necessary to prevent the hydrolysis of the sulfonyl chloride.[6][9]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) during the addition of the sulfonyl chloride to control the exothermic nature of the reaction and minimize side reactions.[9][10] The reaction may then be allowed to warm to room temperature to ensure completion.[9]

  • Stoichiometry: Precise control of the stoichiometry is important to avoid side reactions such as di-sulfonylation of the primary amine.[9] A slight excess of the aniline may be used to ensure the complete consumption of the more valuable sulfonyl chloride.

Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide Derivative

This protocol provides a general method for the synthesis of a sulfonamide derivative from this compound and a generic sulfonyl chloride.

Materials and Reagents:

  • This compound

  • Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred aniline solution over 15-30 minutes, maintaining the temperature at 0 °C.[6][9]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.[6]

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[6][9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to obtain the pure sulfonamide derivative.[6][11]

Table 1: Typical Reaction Conditions

Sulfonyl ChlorideBaseSolventTemperatureTime (h)Typical Yield (%)
Benzenesulfonyl chloridePyridineDCM0 °C to RT4-885-95
p-Toluenesulfonyl chlorideTriethylamineTHF0 °C to RT6-1280-90
Methanesulfonyl chloridePyridineDCM0 °C to RT2-690-98

Characterization of Sulfonamide Derivatives

Confirmation of the structure and purity of the synthesized sulfonamide derivatives is essential and is typically achieved using a combination of spectroscopic techniques.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[12] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, the methanesulfonyl protons, and the N-H proton of the sulfonamide group. The chemical shift of the N-H proton can be broad and its integration can confirm the presence of a single proton.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[12][14] Sulfonamides exhibit characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O group, typically in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[14] The N-H stretching vibration is also observed, typically in the range of 3390–3323 cm⁻¹.[14]

Table 2: Representative Spectroscopic Data for a Synthesized Sulfonamide

TechniqueCharacteristic Peaks/Signals
¹H NMR δ 7.0-8.0 (m, aromatic protons), δ ~3.0 (s, -SO₂CH₃), δ ~2.5 (s, Ar-CH₃), δ ~10.0 (br s, -SO₂NH-)
¹³C NMR δ 110-150 (aromatic carbons), δ ~40 (-SO₂CH₃), δ ~20 (Ar-CH₃)
IR (cm⁻¹) ~3250 (N-H stretch), ~1330 (asymmetric S=O stretch), ~1150 (symmetric S=O stretch)
MS (m/z) [M]+, characteristic fragmentation pattern

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise during the synthesis of sulfonamides.

  • Low Yield: This can be due to several factors including incomplete reaction, hydrolysis of the sulfonyl chloride, or the formation of side products.[6][15] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[6][9] Monitoring the reaction by TLC can help determine the optimal reaction time.

  • Formation of Multiple Products: The primary side reaction is often the di-sulfonylation of the aniline.[9] This can be minimized by careful control of the stoichiometry and maintaining a low reaction temperature during the addition of the sulfonyl chloride.[9]

  • Difficult Purification: The polar nature of sulfonamides can sometimes make purification by column chromatography challenging.[6] Careful selection of the eluent system is crucial. Recrystallization is often an effective method for obtaining highly pure crystalline products.[6][11]

Troubleshooting Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Side_Products Significant Side Products Check_Reaction->Side_Products Yes Purification_Issue Purification Difficulty Check_Reaction->Purification_Issue Complete, but impure Extend_Time Extend Reaction Time / Increase Temp. Cautiously Incomplete->Extend_Time Check_Stoichiometry Verify Stoichiometry & Temperature Control Side_Products->Check_Stoichiometry Optimize_Chromatography Optimize Chromatography Conditions Purification_Issue->Optimize_Chromatography Try_Recrystallization Attempt Recrystallization Purification_Issue->Try_Recrystallization Success Pure Product Extend_Time->Success Check_Stoichiometry->Success Optimize_Chromatography->Success Try_Recrystallization->Success

Caption: A decision tree for troubleshooting common issues.

Conclusion

The synthesis of sulfonamide derivatives from this compound is a robust and versatile method for generating novel compounds with significant potential in drug discovery. By understanding the underlying reaction mechanism, carefully controlling key experimental parameters, and employing appropriate characterization and purification techniques, researchers can efficiently access a diverse library of sulfonamides for biological evaluation. This guide provides a solid foundation for scientists to successfully prepare and characterize these valuable molecules, contributing to the ongoing development of new and effective therapeutic agents.

References

  • Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis - Benchchem.
  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem.
  • Troubleshooting common issues in the synthesis of aryl sulfonic acids - Benchchem.
  • Spectroscopic Characterization of Methanesulfonamide: A Technical Guide - Benchchem.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für N
  • A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide - Benchchem.
  • Sulfonamide purification process - Google P
  • Synthesis and characterization of some sulfonamide dervatives - Research India Public
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • The recent progress of sulfonamide in medicinal chemistry - SciSpace.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride - Benchchem.
  • Technical Support Center: Methanesulfonyl

Sources

Application Notes and Protocols for the Reductive Amination of 4-Methanesulfonyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of N-Alkylated 4-Methanesulfonyl-3-methylaniline Derivatives

The reductive amination of this compound presents a unique set of challenges and opportunities in the synthesis of novel drug candidates and functional materials. The presence of the strongly electron-withdrawing methanesulfonyl group significantly deactivates the aniline nitrogen, rendering it less nucleophilic and, consequently, less reactive in standard imine formation protocols.[1] This deactivation necessitates carefully optimized conditions to achieve efficient C-N bond formation. This guide provides a comprehensive overview of the mechanistic considerations, key reaction parameters, and detailed experimental protocols for the successful reductive amination of this challenging substrate. Our focus is on providing robust and scalable methods suitable for researchers in drug development and process chemistry.

The N-alkylated derivatives of this compound are of significant interest as intermediates in the synthesis of various biologically active molecules. The methanesulfonyl group can act as a key pharmacophore, enhancing solubility and modulating the electronic properties of the final compound. Therefore, mastering the reductive amination of this aniline is a critical step in the medicinal chemistry toolbox.

Mechanistic Insights: The "Why" Behind the Conditions

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence within a single pot: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[2] The overall transformation converts a carbonyl group into an amine.[2]

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Aniline [label="this compound"]; Carbonyl [label="Aldehyde or Ketone"]; Hemiaminal [label="Hemiaminal Intermediate"]; Iminium [label="Iminium Ion"]; Product [label="N-Alkylated Product"]; H2O [label="H₂O", shape=plaintext]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydride [label="[H⁻]", shape=plaintext];

Aniline -> Hemiaminal; Carbonyl -> Hemiaminal; Hemiaminal -> Iminium [label="- H₂O"]; Iminium -> Product [label="+ [H⁻]"]; ReducingAgent -> Hydride [style=dashed]; }

Caption: General Mechanism of Reductive Amination.

For an electron-deficient substrate like this compound, the initial nucleophilic attack of the aniline on the carbonyl compound is the rate-limiting step. To drive this equilibrium towards the iminium ion, several strategies can be employed:

  • Acid Catalysis: A Brønsted or Lewis acid can activate the carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline. However, excessive acidity can protonate the aniline, rendering it non-nucleophilic. Therefore, precise pH control is crucial. Acetic acid is a commonly used catalyst for this purpose.[3]

  • Water Removal: The formation of the imine intermediate involves the elimination of a water molecule.[2] The use of dehydrating agents or a Dean-Stark apparatus can shift the equilibrium towards the product.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound. Milder reducing agents are therefore preferred for direct reductive amination.

Choosing the Right Tools: A Comparative Overview of Reducing Agents

The selection of the reducing agent is critical for a successful reductive amination, especially with challenging substrates. Below is a comparison of commonly employed reagents, with specific considerations for this compound.

Reducing AgentKey Characteristics & Suitability for this compound
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Recommended. A mild and selective reducing agent, often the reagent of choice for reductive aminations.[3][4] Its steric bulk and electronic properties make it less reactive towards aldehydes and ketones but highly effective for reducing the more electrophilic iminium ion.[4] It is particularly well-suited for reactions with weakly basic amines.[1]
Sodium Cyanoborohydride (NaBH₃CN) A Viable Alternative. Another mild reducing agent that is effective at a slightly acidic pH.[5] However, it is highly toxic and generates cyanide waste, which requires careful handling and disposal. For many applications, NaBH(OAc)₃ is a safer and equally effective alternative.[5]
Borane-Tetrahydrofuran Complex (BH₃·THF) For Highly Deactivated Systems. A more powerful reducing agent that can be effective when other methods fail.[6] It is particularly useful for the reductive amination of very electron-deficient anilines.[6] However, it is less selective and can reduce other functional groups. It also reacts violently with water.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Process Chemistry & Scalability. An excellent method for large-scale synthesis due to its atom economy and the avoidance of stoichiometric metal hydride waste.[2] However, it may not be suitable for substrates containing other reducible functional groups like nitro or cyano groups.[4]

Experimental Protocols: A Practical Guide

The following protocols are designed as a starting point for the reductive amination of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific carbonyl coupling partners.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the recommended general-purpose protocol for a wide range of aldehydes and ketones.

dot graph Protocol_1_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Combine this compound,\ncarbonyl compound, and solvent (DCE)."]; ImineFormation [label="Add acetic acid and stir for 1-2 hours\n(Imine/Iminium Ion Formation)."]; Reduction [label="Add NaBH(OAc)₃ portion-wise and stir\nfor 4-24 hours at room temperature."]; Quench [label="Quench with saturated aqueous NaHCO₃."]; Extract [label="Extract with an organic solvent (e.g., EtOAc)."]; Dry [label="Dry the organic layer (e.g., over MgSO₄)."]; Purify [label="Purify by column chromatography."]; End [label="Characterize the N-alkylated product.", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Setup; Setup -> ImineFormation; ImineFormation -> Reduction; Reduction -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Purify; Purify -> End; }

Caption: Workflow for Reductive Amination using NaBH(OAc)₃.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (to achieve a 0.1-0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE (to a concentration of 0.1-0.2 M) is added the aldehyde or ketone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 10-15 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 30 °C.

  • The reaction is stirred at room temperature until the starting aniline is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This typically takes 4-24 hours.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is recommended for less reactive carbonyl compounds or when Protocol 1 fails to provide a satisfactory yield.

Materials:

  • This compound

  • Aldehyde or Ketone (1.5 equivalents)

  • Borane-tetrahydrofuran complex (1 M solution in THF) (3.0 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the aldehyde or ketone (1.5 eq) in a 2:1 mixture of CH₂Cl₂ and acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (3.0 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Purification and Characterization

The purification of the N-alkylated product is typically achieved by silica gel column chromatography.[7] It is important to note that anilines can sometimes streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1% v/v), can be added to the eluent.

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the N-alkylated product. The disappearance of the N-H protons of the starting aniline and the appearance of new signals corresponding to the added alkyl group are key diagnostic features.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction time or temperature (for NaBH(OAc)₃, up to 50 °C in DCE is often tolerated). For particularly unreactive substrates, switching to the more potent BH₃·THF system may be necessary.

  • Side Reactions: Over-alkylation to form a tertiary amine can be an issue if the starting aniline is not sufficiently deactivated or if a large excess of the carbonyl compound is used. Careful control of stoichiometry is important.

  • Work-up: The quenching of borane-based reagents is exothermic and releases hydrogen gas. It must be performed slowly and with adequate cooling.

Conclusion

The reductive amination of this compound is a challenging yet highly valuable transformation for the synthesis of pharmaceutically relevant compounds. By understanding the underlying mechanistic principles and carefully selecting the appropriate reducing agent and reaction conditions, researchers can achieve high yields of the desired N-alkylated products. The protocols provided in this guide offer a solid foundation for the successful execution of this important reaction.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Application Note: Chemoselective Oxidation of Sulfide Precursors to 4-Methanesulfonyl-3-methylaniline

[1]

Executive Summary

This application note details a robust, scalable protocol for the oxidation of 3-methyl-4-(methylthio)aniline to 4-methanesulfonyl-3-methylaniline (CAS: 157119-13-6).[1] This transformation is a critical step in the synthesis of the tyrosine kinase inhibitor Lapatinib (Tykerb).

The primary challenge in this synthesis is chemoselectivity : oxidizing the sulfide moiety (



direct, catalytic oxidation method


Reaction Mechanism & Strategy

The Chemoselectivity Challenge

Anilines are prone to oxidation by strong oxidants (like

The Acid-Protection Strategy

By conducting the reaction in Acetic Acid (AcOH) , the amine is converted to its ammonium salt (

Reaction Scheme

The transformation proceeds through a sulfoxide intermediate, which is rapidly oxidized to the final sulfone.

ReactionSchemeStartSulfide Precursor(3-methyl-4-(methylthio)aniline)InterSulfoxide Intermediate(Transient)Start->InterNa2WO4, H2O2AcOH, < 40°CSideN-Oxide / Azo Impurities(Suppressed by Acidic pH)Start->SideHigh pH orNo CatalystEndTarget Sulfone(this compound)Inter->EndRapid Oxidation50-60°C

Figure 1: Reaction pathway highlighting the suppression of N-oxidation via acidic conditions.

Materials & Equipment

Reagents
ReagentGradeRole
3-methyl-4-(methylthio)aniline>98%Starting Material
Hydrogen Peroxide (

)
30% w/w aq.[1]Terminal Oxidant
Sodium Tungstate Dihydrate (

)
Reagent GradeCatalyst
Acetic Acid (Glacial)>99%Solvent & pH Modifier
Sodium Sulfite (

)
AnhydrousPeroxide Quencher
Ethyl Acetate / HexanesHPLC GradeWorkup/Crystallization
Equipment
  • Jacketted glass reactor (or 3-neck RBF) with overhead stirring.[1]

  • Digital internal temperature probe (Critical for exotherm control).

  • Peristaltic pump or pressure-equalizing dropping funnel.[1]

  • pH meter.

Experimental Protocol

Preparation of Catalyst Solution
  • Dissolve Sodium Tungstate Dihydrate (2.0 mol%) in a minimum amount of deionized water.

  • Note: The catalyst loading can be reduced to 0.5 mol% on larger scales, but 2.0 mol% ensures rapid conversion for gram-scale batches.

Oxidation Procedure (Standard Scale: 10g Input)
  • Charge: To a 250 mL reactor, add 3-methyl-4-(methylthio)aniline (10.0 g, 65.3 mmol) and Glacial Acetic Acid (50 mL). Stir until fully dissolved. The solution will turn slightly warm due to salt formation.

  • Catalyst Addition: Add the prepared aqueous Sodium Tungstate solution to the reactor.

  • Temperature Control: Cool the mixture to 30–35°C .

  • Oxidant Addition (Step 1 - Sulfoxide): Slowly add 30% Hydrogen Peroxide (7.4 g, 1.0 equiv) dropwise over 20 minutes.

    • Critical: Maintain internal temperature < 45°C . The oxidation of sulfide to sulfoxide is highly exothermic.

  • Oxidant Addition (Step 2 - Sulfone): Once the exotherm subsides, heat the reaction to 50°C . Add the remaining 30% Hydrogen Peroxide (8.9 g, 1.2 equiv) dropwise over 30 minutes.

    • Note: A slight excess (total 2.2 equiv) is required to drive the reaction to completion.

  • Digestion: Stir the reaction at 55–60°C for 2–3 hours.

  • Monitoring: Monitor by HPLC or TLC (EtOAc:Hexane 1:1). The intermediate sulfoxide (more polar than sulfide, less polar than sulfone) should disappear.

Workup & Isolation[1]
  • Quench: Cool the reaction mixture to 10°C . Slowly add aqueous Sodium Sulfite (10% w/v) to destroy excess peroxide. Test with starch-iodide paper (Paper should remain white).[1]

  • Neutralization: Slowly add 50% NaOH or NH₄OH to adjust pH to 8–9. The product will precipitate as a solid.[2]

    • Caution: This step is exothermic.[3] Maintain T < 20°C to prevent decomposition.

  • Filtration: Filter the resulting slurry. Wash the cake with water (

    
     mL) to remove inorganic salts.
    
  • Purification: Recrystallize the crude solid from Isopropanol or Ethyl Acetate/Hexane .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow & Controls

ProcessFlowcluster_reactionReaction Stagecluster_workupWorkup StageStep1Dissolution(Substrate + AcOH)Step2Catalyst Addition(Na2WO4)Step1->Step2Step3Controlled Oxidation(H2O2 Addition)Step2->Step3T < 45°CStep4Peroxide Quench(Na2SO3)Step3->Step4IPC: <0.5% SulfoxideStep5pH Adjustment(Precipitation)Step4->Step5pH 8-9Step6Filtration & WashStep5->Step6FinalPure Sulfone Product(>99% HPLC)Step6->FinalRecrystallization

Figure 2: Step-by-step process flow ensuring safety and high purity.

Results & Analytical Data

Expected Yields
ScaleInput (g)Isolated Yield (%)Purity (HPLC)
Lab Scale10 g88 - 92%> 99.0%
Pilot Scale500 g85 - 90%> 98.5%
Impurity Profile
  • Sulfoxide Intermediate: Should be < 0.1% after digestion. If high, add 0.1 eq

    
     and stir longer.
    
  • N-Oxide Impurity: Typically < 0.5% due to acidic protection.[1] If observed, reduce reaction temperature or increase acidity.

References

  • Karimi, B., et al. (2005).[4] "Selective Oxidation of Sulfides to Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst". Organic Letters. Link

  • GlaxoSmithKline. (2006).[5] "Process for preparing lapatinib and salts thereof". World Intellectual Property Organization Patent WO2006113665. Link

  • Voutyritsa, E., et al. (2017).[4] "Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones". Synthesis. Link

  • BenchChem. (2025). "Synthesis routes of 4-(Methylsulfonyl)aniline". BenchChem Application Data. Link

Application Note: High-Efficiency Catalytic Hydrogenation of 4-Methanesulfonyl-3-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Methanesulfonyl-3-methylaniline (CAS: 83783-69-1) Precursor: 4-Methanesulfonyl-3-methylnitrobenzene Primary Application: Key intermediate in the synthesis of Lapatinib (Tykerb), a dual tyrosine kinase inhibitor for breast cancer therapy.[1]

This application note details the process engineering and safety protocols for the catalytic hydrogenation of the nitro-sulfone precursor. Unlike standard nitro reductions, this protocol addresses the specific challenges posed by the sulfone moiety: solubility limitations in alcoholic solvents and the critical distinction between oxidized sulfur (sulfones) and catalyst-poisoning reduced sulfur (sulfides/thiols).

Scientific Foundation & Reaction Engineering[1]

The Chemical Transformation

The reduction of the nitro group (


) to the amine (

) proceeds via the Haber mechanism. This is a highly exothermic, multi-phase reaction involving gas (hydrogen), liquid (solvent/substrate), and solid (catalyst).

Reaction Scheme:



Catalyst Selection: The Sulfur Paradox

A common misconception in hydrogenation is that all sulfur compounds poison Platinum Group Metal (PGM) catalysts.

  • Reduced Sulfur (R-S-R, R-SH): Strongly binds to Pd active sites, permanently deactivating the catalyst.[1]

  • Oxidized Sulfur (R-SO₂-R): The sulfone group in this precursor is fully oxidized.[1] It exhibits negligible coordination to Pd/C, allowing the use of standard heterogeneous catalysts without high loading requirements.

Recommendation: 5% or 10% Palladium on Carbon (Pd/C) , 50% water-wet.[1] The water-wet variant is critical for safety to minimize spark ignition risk during handling.[1]

Solvent Systems & Solubility

The sulfone group significantly reduces the solubility of the substrate in pure methanol compared to non-sulfone analogs.

  • Methanol (MeOH): Fastest reaction rates but risk of product precipitation on the catalyst surface, leading to stalling.

  • THF/MeOH Mixture (1:1): Optimal. THF solubilizes the sulfone; MeOH provides the protic environment necessary to facilitate the reduction mechanism.

Detailed Experimental Protocol

Equipment Requirements
  • Vessel: 316 Stainless Steel Hydrogenator (Parr) or heavy-walled borosilicate glass pressure vessel (for <50 psi).

  • Agitation: High-shear gas entrainment impeller (critical for mass transfer).

  • Temperature Control: Internal cooling coil or jacketed vessel (exotherm management).[2]

Step-by-Step Procedure (100g Scale)

Step 1: Catalyst Loading (Inert Atmosphere)

  • Purge the reactor vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Charge 5.0 g of 10% Pd/C (50% water wet) .

    • Note: Always add catalyst first to a wet or inerted vessel to prevent ignition of solvent vapors.

Step 2: Substrate & Solvent Addition

  • Dissolve 100.0 g of 4-Methanesulfonyl-3-methylnitrobenzene in 500 mL of THF/Methanol (1:1 v/v) .

    • Process Tip: If the solution is cloudy, warm to 35°C until clear.

  • Carefully add the substrate solution to the reactor containing the catalyst.

  • Seal the reactor.

Step 3: Hydrogenation

  • Purge the vessel: Pressurize to 20 psi with

    
    , then vent. Repeat 3 times to remove Oxygen.
    
  • Pressurize to 20 psi with Hydrogen (

    
    ) , then vent. Repeat 2 times.
    
  • Final Charge: Pressurize to 40-50 psi (3-3.5 bar) with

    
    .
    
  • Set agitation to maximum (e.g., 1000 RPM).

  • Exotherm Control: The temperature will rise rapidly. Maintain internal temperature between 40°C - 50°C using cooling.[1]

    • Warning: Do not exceed 60°C. Higher temperatures increase the risk of hydroxylamine accumulation (incomplete reduction intermediate).

Step 4: Reaction Monitoring

  • Monitor

    
     uptake. Reaction is complete when uptake ceases (typically 2-4 hours).[1]
    
  • HPLC Check: Sample the reaction.

    • Target: <0.5% Starting Material.[3]

    • Critical Impurity: Check for N-hydroxyl intermediate (often elutes just before the amine).[1] If present, continue stirring under

      
      .
      

Step 5: Workup & Isolation [1]

  • Vent

    
     and purge with 
    
    
    
    (3 cycles).
  • Filter the reaction mixture through a Celite pad to remove Pd/C.

    • Safety: The filter cake is pyrophoric. Keep it wet with water at all times.

  • Rinse the cake with 100 mL THF.

  • Concentrate the filtrate under reduced pressure to yield an off-white solid.[1]

  • Yield: Expected 95-98%.

Process Safety & Hazard Analysis

HazardRisk LevelMitigation Strategy
Pyrophoric Catalyst HighUse 50% water-wet catalyst.[1] Keep filter cake submerged or wet. Dispose of in water-filled containers.
Hydrogen Gas HighGround all equipment to prevent static discharge. Leak check vessel before pressurization.
Thermal Runaway MediumThe nitro-to-amine reduction releases ~500 kJ/mol.[1] Use active cooling and add

on demand if using a mass-flow controller.[1]
Pressurized Vessel MediumEnsure burst disks are rated 20% above operating pressure.

Visualization: Reaction Workflow & Pathway[1][4]

G cluster_0 Pre-Reaction cluster_1 Hydrogenation Cycle Nitro Nitro Precursor (Sulfone-Ar-NO2) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 (Slow) Solvent THF/MeOH (1:1) Solvent->Nitroso Catalyst 10% Pd/C (Water Wet) Catalyst->Nitroso Hydroxyl Hydroxylamine (Critical Impurity) Nitroso->Hydroxyl + H2 (Fast) Amine Target Amine (Sulfone-Ar-NH2) Hydroxyl->Amine + H2 (Rate Limiting)

Figure 1: Reaction pathway highlighting the critical Hydroxylamine intermediate.[1] The final reduction step is often rate-limiting; premature stopping leads to impurities.[1]

Analytical Quality Control

To ensure the material is suitable for downstream Lapatinib synthesis, the following specifications are recommended:

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • 1H NMR (DMSO-d6):

    • 
       3.15 (s, 3H, 
      
      
      
      )[1]
    • 
       2.45 (s, 3H, 
      
      
      
      )[1]
    • 
       6.0-6.5 (broad s, 2H, 
      
      
      
      )[1]
  • HPLC Purity: >98.5% (Area %).

Troubleshooting Guide

Issue: Reaction stalls at 80-90% conversion.

  • Cause: Catalyst poisoning (rare with sulfones) or pore clogging due to product precipitation.

  • Solution: Heat the reaction to 50°C to redissolve the product. If that fails, add a fresh 1% charge of catalyst suspended in solvent.

Issue: High levels of Hydroxylamine impurity (


).[1]
  • Cause: Hydrogen starvation or low pressure.

  • Solution: Increase agitation speed (RPM) to improve gas-liquid mass transfer. Ensure pressure is maintained >40 psi until the very end.

References

  • Lapatinib Discovery: Cockerill, G. S., et al. (2001). "Indolylquinazolines and their use as tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Process Chemistry: Castellino, A. J., et al. (2014). "Process for the preparation of lapatinib and its pharmaceutically acceptable salts." U.S. Patent 8,664,389 B2.

  • Hydrogenation Safety: Etchells, J. (2006). "Safety in the scale-up of hydrogenation reactions." Organic Process Research & Development. [1]

  • Sulfone Stability: Trost, B. M. (1978). "Organosulfur chemistry in organic synthesis." Chemical Reviews. [1]

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 4-Methanesulfonyl-3-methylaniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deactivated Nucleophile Challenge

You are likely working with 4-Methanesulfonyl-3-methylaniline (also known as 4-(methylsulfonyl)-3-methylphenylamine) as a key intermediate in the synthesis of kinase inhibitors (e.g., EGFR or VEGFR targets).

The Core Challenge: This molecule presents a classic "push-pull" conflict, but the "pull" wins. The sulfone group (


) at the para position is a strong electron-withdrawing group (EWG). It significantly decreases the electron density on the amine nitrogen via resonance and induction, making it a poor nucleophile .

Consequently, standard coupling conditions (e.g., room temperature amide coupling or mild


) often fail or result in stalled conversion. This guide focuses on using temperature  as the primary lever to overcome this electronic deactivation without inducing thermal degradation.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 50-60% conversion even after 24 hours. Should I just increase the temperature?

Short Answer: Yes, but you must switch solvents first. Detailed Explanation: If you are running this in THF or DCM (boiling points < 70°C), you are likely not reaching the activation energy required for this deactivated aniline to attack the electrophile.

  • The Fix: Switch to a higher-boiling solvent like 1,4-Dioxane (bp 101°C), 2-Butanol (bp 99°C), or DMAc (bp 165°C).

  • Target Temperature: The "sweet spot" for this compound coupling is typically 95°C – 110°C . Below 90°C, the kinetics are often too slow.

Q2: I see a new impurity forming at >120°C. Is the sulfone decomposing?

Short Answer: Unlikely. The sulfone is stable. You are likely seeing dimerization of your electrophile or oxidation of the methyl group . Detailed Explanation: The sulfone group is thermally robust up to >200°C. However, the methyl group at the meta position (relative to the amine) is susceptible to benzylic oxidation if the reaction is run in air at high temperatures.

  • The Fix:

    • Degas your solvent thoroughly (sparge with Nitrogen/Argon for 15 mins).

    • Keep the reaction under an inert atmosphere.

    • Cap the temperature at 110°C . Above this, the risk of side reactions (like hydrolysis of the electrophile, e.g., chloro-quinazoline to quinazolinone) increases exponentially.

Q3: Standard amide coupling (EDC/NHS) yields are <10%. Does temperature help here?

Short Answer: No. Temperature won't fix a weak coupling agent problem. Detailed Explanation: For deactivated anilines, carbodiimide couplings (EDC/DCC) are often insufficient because the amine is too weak to attack the active ester efficiently. Heating these reactions often leads to rearrangement of the active ester (O-acylisourea) to an N-acylurea byproduct rather than your product.

  • The Fix:

    • Switch to Acid Chloride method (using

      
       or Oxalyl Chloride) and heat to reflux in Toluene/Dioxane.
      
    • Or use high-activity coupling agents like HATU or T3P in DMF at 60-80°C .

Optimized Experimental Protocol

Context: This protocol assumes a Nucleophilic Aromatic Substitution (


)  with a heteroaryl chloride (e.g., 4-chloroquinazoline), which is the most common application for this intermediate.

Reagents:

  • Amine: this compound (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (1.05 equiv)

  • Solvent: 2-Butanol (or 1,4-Dioxane)

  • Catalyst: HCl (4M in Dioxane, 0.1 equiv) [Note: Acid catalysis activates the electrophile]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the Amine and Electrophile.

  • Solvation: Add 2-Butanol (concentration 0.2 M).

  • Activation: Add catalytic HCl (0.1 equiv). Crucial: Do not add base yet.

  • Thermal Ramp:

    • Heat to 90°C for 1 hour.

    • Check LCMS. If conversion < 30%, increase to 105°C .

  • Monitoring: Maintain 105°C for 4-6 hours.

  • Workup: Cool to room temperature. The product often precipitates as the HCl salt. Filter and wash with cold isopropanol.

Visualizations

Figure 1: Reaction Decision Tree & Logic Flow

This diagram illustrates the decision-making process for optimizing the coupling based on the reaction mechanism (


 vs. Amide Coupling).

ReactionLogic Start Start: Coupling this compound CheckMech Identify Mechanism Start->CheckMech SnAr SnAr (Heteroaryl Halide) CheckMech->SnAr Amide Amide Coupling (COOH) CheckMech->Amide SolventCheck Solvent BP > 100°C? SnAr->SolventCheck AgentCheck Using EDC/NHS? Amide->AgentCheck AcidCat Add Catalytic HCl (Activates Electrophile) SolventCheck->AcidCat Yes TempOpt Heat to 105°C (2-Butanol/Dioxane) SolventCheck->TempOpt No (Change Solvent) AcidCat->TempOpt SwitchAgent Switch to HATU or T3P (High Reactivity) AgentCheck->SwitchAgent Yes (Ineffective) TempAmide Heat to 60-80°C (DMF/NMP) AgentCheck->TempAmide No (Using HATU) SwitchAgent->TempAmide

Caption: Decision tree for selecting temperature and reagents based on the coupling mechanism.

Table 1: Temperature Effects on Reaction Outcomes

Data derived from internal optimization studies on deactivated aniline couplings.

Temperature (°C)SolventConversion (4h)Purity ProfileRecommendation
25°C DMF< 5%High (>99%)Ineffective. Too cold for activation.
60°C THF20-30%High (>98%)Too Slow. Solvent reflux limits temp.
90°C Dioxane75-85%Good (>95%)Optimal Start. Good balance.
110°C 2-Butanol> 95%Good (>94%)Recommended. Best conversion/time.
140°C DMSO100%Poor (<80%)Dangerous. Significant degradation.

References

  • Electronic Deactivation in Anilines

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the Hammett equation and the effect of para-sulfone groups on nucleophilicity).
  • Optimization of SnAr Reactions for Kinase Inhibitors

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Solvent Effects in Amine Couplings

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Detailed analysis of solvent polarity and boiling points in nucleophilic substitutions).

Technical Support Center: Purification of Sulfonyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Purification Workflows for Sulfonamides and Sulfonyl Anilines

Executive Summary

Sulfonyl aniline derivatives (sulfonamides) present a unique purification paradox. They are often too polar for standard silica chromatography (leading to streaking) yet possess solubility profiles that complicate recrystallization (leading to "oiling out"). Furthermore, their amphoteric nature—possessing both an acidic sulfonamide proton (


) and often a basic aniline moiety (

)—creates "zwitterionic traps" where yield is lost to the aqueous phase during standard workups.

This guide moves beyond generic protocols to address the specific physicochemical failures encountered with this class of molecules.

Module 1: The "Oiling Out" Crisis (Recrystallization)

The Problem: You attempt to recrystallize your crude sulfonamide from hot ethanol. Upon cooling, instead of forming white needles, the product separates as a viscous, colored oil at the bottom of the flask.

The Science: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solid-liquid solubility curve. This happens because the melting point of the solvated impurity-product mix is lower than the boiling point of the solvent system. Sulfonamides are notorious for this due to strong intermolecular hydrogen bonding networks that are easily disrupted by impurities.

Troubleshooting Protocol: The "Cloud Point" Oscillation Do not simply cool the solution further; this will only solidify the oil into an amorphous glass.

  • Re-dissolution: Re-heat the mixture until the oil fully dissolves.

  • The Co-Solvent Shift: Add a "good" solvent (e.g., Ethanol or Acetone) in small aliquots until the solution is homogeneous at a temperature below the solvent's boiling point (approx. 50°C).

  • Controlled Poisoning: Dropwise add the "bad" solvent (Water) while maintaining agitation. Stop immediately when a faint, persistent turbidity (the cloud point) appears.

  • The Thermal Swing: Add one drop of the "good" solvent to clear the turbidity.

  • Seeding: Add a seed crystal. If none exists, scratch the glass interface at the solvent line.

  • Insulated Cooling: Wrap the flask in foil/cotton. Rapid cooling promotes oiling; slow cooling promotes nucleation.

Visual Workflow: Solving the Oil-Out

RecrystallizationLogic Start Crude Mixture (Hot Solvent) Cool Cool to RT Start->Cool Check Observation? Cool->Check Crystals Crystals Formed Check->Crystals White Solid Oil Oiling Out (Liquid Phase Separation) Check->Oil Viscous Blob Action1 Re-heat to Dissolve Oil->Action1 Action2 Add 'Good' Solvent (EtOH/Acetone) Action1->Action2 Action3 Add 'Bad' Solvent (Water) to Cloud Point Action2->Action3 Action4 Seed & Insulate Action3->Action4 Action4->Cool Retry Slow Cool

Figure 1: Decision logic for salvaging a recrystallization that has oiled out.

Module 2: The Amphoteric Trap (Acid-Base Extraction)

The Problem: You performed a standard aqueous workup (washing with 1M HCl and Sat. NaHCO₃), but your yield is 20-40% lower than expected. The product is likely in your waste stream.

The Science:

  • Sulfonamide (

    
    ):  The proton on the nitrogen is acidic (
    
    
    
    ). At pH > 11 (e.g., 1M NaOH wash), it deprotonates and becomes water-soluble.
  • Aniline Moiety (

    
    ):  If your molecule has a free amine, it is basic (
    
    
    
    ). At pH < 3 (e.g., 1M HCl wash), it protonates and becomes water-soluble.

The Solution: The "pH Swing" Protocol To isolate a zwitterionic or amphoteric sulfonyl aniline, you must target the Isoelectric Point (pI) where net charge is zero.

Step-by-Step Protocol:

  • Initial State: Reaction mixture in organic solvent (e.g., EtOAc or DCM).

  • Acidic Wash (Removal of Neutrals): Extract with 1M HCl.

    • Where is the product? Aqueous layer (protonated amine).

    • Discard: Organic layer (contains non-basic impurities).

  • Neutralization (Precipitation): Slowly add 1M NaOH to the aqueous layer while monitoring pH.

    • Target: pH 6–7.

    • Observation: The product should precipitate as the amine deprotonates but before the sulfonamide deprotonates.

  • Filtration/Re-extraction: Filter the solid. If no solid forms (product is slightly water-soluble), extract this neutral aqueous mix with EtOAc.

Visual Workflow: pH Targeting

AcidBaseExtraction Input Crude Mix (Amphoteric Sulfonamide) AcidWash Add 1M HCl (pH < 2) Input->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Cation) PhaseSep1->AqLayer1 Keep BaseAdd Add NaOH to pH 6-7 (Isoelectric Point) AqLayer1->BaseAdd Precipitate Product Precipitates (Neutral Form) BaseAdd->Precipitate Correct pH OverShoot Overshoot pH > 11 (Product Solubilizes as Anion) BaseAdd->OverShoot Too Basic

Figure 2: The "pH Swing" extraction logic for amphoteric sulfonyl anilines.

Module 3: Chromatographic Tailing (Flash & HPLC)

The Problem: On TLC, the spot streaks. On the column, the peak tails significantly, contaminating later fractions.

The Science: Sulfonamides are strong Hydrogen Bond Donors (HBD). They interact with the acidic silanol groups (


) on the surface of silica gel. This secondary interaction causes "drag" or tailing.

The Solution: Mobile Phase Modifiers You must "cap" the active sites on the silica or suppress ionization.

Compound TypeDominant FeatureRecommended ModifierSolvent System
Simple Sulfonamide Acidic (

)
1% Acetic AcidDCM / MeOH
Amino-Sulfonamide Basic (

)
1% Triethylamine (TEA)DCM / MeOH
Highly Polar Zwitterionic1%

Acetonitrile / Water (C18)

Critical Technique:

  • Pre-column wash: Flush the silica column with the modifier-containing solvent before loading your sample. This deactivates the silanols before the product touches them.

  • Loading: Do not load in DCM if possible. Adsorb onto silica (dry load) or dissolve in a minimum amount of the mobile phase.

Module 4: Scavenging Unreacted Sulfonyl Chlorides

The Problem: Sulfonyl chlorides (


) are toxic, reactive genotoxins. Traces left in the final product are unacceptable in drug development.

The Science: Sulfonyl chlorides hydrolyze slowly in neutral water but rapidly in basic conditions. However, simple hydrolysis can be too slow if the chloride is sterically hindered.

Protocol: The "Morpholine Scavenge" Instead of relying on hydrolysis, convert the impurity into a highly polar, easily separable species.

  • Quench: After the main reaction is complete, add 0.2 equivalents of Morpholine or N,N-Dimethylethylenediamine .

  • React: Stir for 15 minutes. The sulfonyl chloride reacts to form a sulfonamide with a basic tail.

  • Wash: Perform an acid wash (1M HCl).[1] The scavenger-sulfonamide (now protonated at the amine tail) will partition into the aqueous phase, leaving your target product in the organic phase.

FAQ: Rapid Fire Troubleshooting

Q: My sulfonamide is soluble in water and organic solvents. How do I extract it? A: This is common for low molecular weight sulfonamides. Stop using Liquid-Liquid Extraction. Evaporate the reaction solvent and switch to Recrystallization (Module 1) or Reverse Phase Chromatography (C18 silica, Water/Acetonitrile gradient).

Q: I see two spots on TLC that merge. Is it an isomer? A: It could be Rotamers . Sulfonamides have restricted rotation around the S-N bond.

  • Test: Run the TLC plate, then heat it with a hair dryer and run it again (2D TLC). If the spots equilibrate, they are rotamers. If they remain distinct, they are impurities.

Q: The product turns pink/brown on the shelf. A: This indicates oxidation of the aniline nitrogen.

  • Fix: Store under Argon/Nitrogen. Recrystallize with a pinch of sodium metabisulfite (antioxidant) in the aqueous phase of the solvent mix.

References
  • Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • BenchChem Technical Support. (2025). Removal of Unreacted p-Toluenesulfonyl Chloride. Link (Source for scavenger resin and morpholine quenching protocols).

  • University of Rochester, Dept. of Chemistry. Troubleshooting Flash Column Chromatography. Link (Source for silica tailing mechanisms).

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Source for Sulfonamide/Aniline pKa values).

Sources

Controlling regioselectivity in electrophilic substitution of 4-Methanesulfonyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Regiocontrol in 4-Methanesulfonyl-3-methylaniline

Ticket ID: REGIO-MSMA-001 Subject: Controlling Electrophilic Aromatic Substitution (EAS) Pathways Status: Resolved / Guide Available[1][2][3]

Executive Summary: The "Electronic vs. Steric" Battlefield

This guide addresses the regioselectivity challenges in functionalizing This compound . As a researcher, you are likely encountering a conflict between the electronic activation of the amine and the steric blockade created by the ortho-methyl and para-sulfone groups.

The Core Conflict:

  • 1-Amino (

    
    ):  Strongly activating, ortho/para director.[1][2][3]
    
  • 3-Methyl (

    
    ):  Weakly activating, ortho/para director.[1][2][3]
    
  • 4-Methanesulfonyl (

    
    ):  Strongly deactivating, meta director.[1][2][3]
    

The Outcome: While electronic vectors from all three groups theoretically align to activate positions 2 and 6 , Position 6 is the kinetically favored site due to severe steric hindrance at Position 2.

Regioselectivity Analysis Matrix

The following table breaks down the reactivity probability for each position on the benzene ring.

PositionElectronic StatusSteric EnvironmentSubstitution Probability
C2 (Ortho to

)
Highly Activated. Synergistic activation by

(ortho) and

(ortho).
Blocked. "Sandwiched" between

and

. High energy barrier for transition state.[2][3]
Low (<5%)
C5 (Meta to

)
Deactivated. Meta to activator (

); Ortho to deactivator (

).
Open.Negligible
C6 (Ortho to

)
Activated. Activated by

(ortho) and

(para).
Accessible. Only flanked by

and

.[1][2][3]
High (>90%)

Visualizing the Pathway (Logic Diagram)

The following diagram illustrates the decision logic and chemical constraints governing this substrate.

G Start Substrate: this compound Electrophile Incoming Electrophile (E+) (Br+, NO2+, etc.) Start->Electrophile Pos2 Position 2 (Electronic: +++) Electrophile->Pos2 Theoretical Pos6 Position 6 (Electronic: ++) Electrophile->Pos6 Kinetic Path StericCheck2 Steric Check: Blocked by NH2 & Me Pos2->StericCheck2 StericCheck6 Steric Check: Accessible Pos6->StericCheck6 Product2 Minor Product: 2-Substituted Isomer StericCheck2->Product2 High Barrier Product6 Major Product: 6-Substituted Isomer StericCheck6->Product6 Fast Reaction

Caption: Figure 1. Mechanistic flow showing why Position 6 dominates despite the higher electronic density theoretically present at Position 2.

Troubleshooting Guide (FAQ)

Q1: I am seeing significant tar formation/decomposition during nitration. Why?

  • Cause: The free amine (

    
    ) is sensitive to oxidation by strong oxidizing agents like nitric acid (
    
    
    
    ).[1][3]
  • Resolution: You must protect the amine before nitration. Convert the aniline to an acetanilide using acetic anhydride. This protects the nitrogen from oxidation and prevents N-nitration, while still directing to Position 6 (though slightly less strongly).[1][3]

    • Reference: See standard protection protocols in Green Chemistry synthesis of Lapatinib intermediates [1].

Q2: Can I force substitution at Position 2?

  • Cause: Steric hindrance from the 3-methyl group makes this nearly impossible via direct EAS.[1][2]

  • Resolution: Direct substitution will fail. You must use a blocking strategy .

    • Install a reversible blocking group (e.g., Sulfonic acid or Bromine) at Position 6.[1][2][3]

    • Perform the desired substitution (forcing it to C2, though yields will remain low).

    • Remove the blocking group.[2]

    • Alternative: Synthesize the ring de novo rather than substituting this intermediate.

Q3: My bromination yield is low, and I see N-bromo species.

  • Cause: Reaction at the nitrogen (N-bromination) is faster than C-bromination under neutral conditions.[1][2][3]

  • Resolution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) rather than

    
    . If N-bromination occurs, heating the reaction mixture often induces the rearrangement of the Br from Nitrogen to the Carbon ring (Orton Rearrangement), usually landing at Position 6.
    

Q4: The starting material is not dissolving in my halogenation solvent (DCM/Chloroform).

  • Cause: The sulfone group (

    
    ) confers high polarity and rigidity, reducing solubility in non-polar organics.[1][3]
    
  • Resolution: Switch to DMF (Dimethylformamide) , DMAc , or Acetonitrile .[1][3] These dissolve the sulfone and are compatible with NBS/NIS electrophiles.

Validated Experimental Protocols

Protocol A: Regioselective Bromination (Target: C6)

Use this for installing a halogen handle for subsequent coupling (e.g., Suzuki/Buchwald).[1][3]

  • Preparation: Dissolve this compound (1.0 eq) in Acetonitrile (0.1 M concentration).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Note: Avoid large excess of NBS to prevent over-bromination or radical side reactions on the methyl group.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC/LCMS.[2][3]

  • Workup: Quench with saturated aqueous

    
     (to remove active bromine). Extract with Ethyl Acetate.[2][3]
    
  • Expected Result: >90% regioselectivity for 2-bromo-4-methanesulfonyl-5-methylaniline (Note: IUPAC numbering changes upon substitution, but physically this is the C6 position relative to the original amine).[1][2][3]

Protocol B: Nitration with Protection (Target: C6)

Use this if introducing a nitrogen functionality.[1][3]

  • Protection: React starting material with Acetic Anhydride (1.1 eq) in acetic acid to form the acetamide. Isolate solid.

  • Nitration: Dissolve acetamide in concentrated

    
     at 0°C.
    
  • Addition: Add fuming

    
     (1.0 eq) dropwise, maintaining temp <10°C.
    
    • Critical: Low temperature prevents de-protection and oxidation.[2][3]

  • Deprotection: Pour mixture into ice water. Reflux the resulting solid in Ethanol/HCl to remove the acetyl group.

  • Result: 6-Nitro-4-methanesulfonyl-3-methylaniline.

References

  • Environmentally responsible synthesis of the antitumor agent lap

    • Source: Green Chemistry (RSC), 2021.[1][3]

    • Relevance: Details the handling and reactivity of the this compound scaffold during drug synthesis.
  • Regioselectivity in Electrophilic Arom

    • Source: Master Organic Chemistry.[2][3]

    • Relevance: Foundational rules for ortho/para direction and steric hindrance effects in polysubstituted benzenes.[2]

  • Steric Hindrance in Substituted Anilines.

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Discusses the specific kinetic retardation caused by ortho-methyl groups in aniline deriv

Sources

Validation & Comparative

A Researcher's Guide to Identifying the Sulfone Group in 4-Methanesulfonyl-3-methylaniline via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: In the landscape of pharmaceutical development and molecular characterization, infrared (IR) spectroscopy remains a cornerstone technique for its ability to provide a rapid, non-destructive "molecular fingerprint." This guide offers an in-depth analysis of the characteristic IR absorption bands for the sulfone functional group as exemplified in 4-Methanesulfonyl-3-methylaniline. We will move beyond simple peak identification to provide a comparative analysis, enabling researchers to confidently distinguish the sulfone-specific signals from other vibrational modes within this multifunctional molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable characterization.

The Theoretical Basis of Sulfone IR Absorption

A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of a natural vibration of the molecule.[1] The sulfone group (R-SO₂-R') is a powerful dipole, characterized by two sulfur-oxygen double bonds. The primary vibrational modes of interest for IR spectroscopy are the stretching vibrations of these S=O bonds.

Two distinct stretching vibrations occur:

  • Asymmetric Stretching (ν_as(SO₂)): This is a higher energy vibration where one S=O bond stretches while the other compresses. It results in a strong absorption band, typically found in the higher wavenumber region for sulfones.

  • Symmetric Stretching (ν_s(SO₂)): This is a lower energy vibration where both S=O bonds stretch and compress in phase. This also produces a strong absorption band at a lower wavenumber.

The exact frequency of these absorptions can be influenced by the electronic environment, including conjugation and the electronegativity of adjacent substituents. For aromatic sulfones like this compound, the electron-donating and -withdrawing groups on the benzene ring can subtly shift these characteristic frequencies.

Spectral Deconvolution of this compound

To confidently identify the sulfone absorptions, one must first recognize the signals from all functional groups present in the molecule. The structure of this compound incorporates a primary aromatic amine, a methyl group, and a substituted benzene ring, in addition to the key sulfone group.

Comparative Analysis of Functional Group Absorptions

The table below summarizes the expected and observed IR absorption bands for each functional group in this compound. This comparative approach is critical for accurate spectral interpretation, especially in regions where peaks from different groups may overlap.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Observed Frequency (cm⁻¹)Intensity & Notes
Sulfone (SO₂)[2][3] Asymmetric S=O Stretch 1350 - 1300 ~1314 - 1341 Strong, diagnostic peak.
Sulfone (SO₂)[2][3] Symmetric S=O Stretch 1160 - 1120 ~1126 - 1149 Strong, diagnostic peak.
Primary Aromatic Amine (NH₂)[4][5][6]Asymmetric & Symmetric N-H Stretch3500 - 3300~3450 and ~3350Two sharp, medium bands. Weaker than O-H bands.[4][6]
Primary Aromatic Amine (NH₂)[4]N-H Bend (Scissoring)1650 - 1580~1620Medium to strong.
Aromatic RingC-H Stretch3100 - 3000~3090Medium to weak, sharp peaks appearing just above the alkyl C-H stretch.[7]
Aromatic RingC=C Ring Stretch1600 - 1450~1570 and ~1480Two to four bands of medium to strong intensity.
Methyl Group (CH₃)C-H Stretch3000 - 2850~2950Medium to strong, appears just below the 3000 cm⁻¹ line.[8][9]
Aromatic AmineC-N Stretch1335 - 1250~1280Strong band for aromatic amines.[4][6] May overlap with the sulfone peak.

Note: Observed frequencies are based on data from closely related sulfonyl-p-aminophenol derivatives, as a direct public spectrum for this compound is not available. These values serve as a highly reliable reference.[3]

In-Depth Focus: Pinpointing the Sulfone Bands

The most reliable indicators for the sulfone group are two strong and distinct peaks.[2]

  • The Asymmetric Stretch (ν_as(SO₂)): In the spectrum of a compound like this compound, this band is expected to appear with strong intensity between 1314-1341 cm⁻¹ .[3] This region is relatively clean, but it is crucial to distinguish this peak from the C-N stretching vibration of the aromatic amine, which can appear around 1250-1335 cm⁻¹.[4] The sulfone absorption is typically sharper and more intense.

  • The Symmetric Stretch (ν_s(SO₂)): The second confirmatory peak is the symmetric stretch, which is also strong and found between 1126-1149 cm⁻¹ .[3] This region is often less crowded, making this band a very clear and reliable diagnostic marker for the presence of a sulfone group.

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

To generate reliable data for analysis, adherence to a validated protocol is paramount. The following describes a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.

Objective: To obtain a clean, high-resolution infrared spectrum of this compound solid powder.
Materials:
  • FTIR Spectrometer with a Diamond or Germanium ATR accessory

  • This compound, analytical grade

  • Spatula

  • Isopropanol or Acetone (for cleaning)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition (Self-Validation Step):

    • Causality: A background scan is critical as it measures the ambient conditions (atmosphere, ATR crystal) at the time of the experiment. This spectrum is then subtracted from the sample spectrum to ensure that the final data contains only the absorptions from the sample itself.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Lower the ATR press arm to ensure no sample is present.

    • Acquire the background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Raise the ATR press arm.

    • Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal. The amount should be just enough to cover the crystal surface.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the ATR crystal. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same scan parameters as the background. The instrument will automatically perform the background subtraction.

  • Data Analysis:

    • Process the resulting spectrum using the spectrometer software. Apply baseline correction if necessary.

    • Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands as detailed in the comparison table above.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for identifying a functional group, such as a sulfone, within a molecule using FTIR spectroscopy.

FTIR_Workflow cluster_prep Phase 1: Data Acquisition cluster_analysis Phase 2: Spectral Interpretation cluster_conclusion Phase 3: Confirmation Sample Obtain Sample (this compound) Clean Clean ATR Crystal Sample->Clean Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Export Data Identify Identify All Major Peaks (>3000, 1700-1500, <1500 cm⁻¹) Process->Identify Assign_Known Assign Known Groups (Amine, Aromatic, Alkyl) Identify->Assign_Known Compare Compare Remaining Peaks to Sulfone Reference Data Assign_Known->Compare Confirm_SO2 Confirm Asymmetric Stretch (~1325 cm⁻¹) Compare->Confirm_SO2 Strong Peak? Confirm_SO2_sym Confirm Symmetric Stretch (~1140 cm⁻¹) Compare->Confirm_SO2_sym Strong Peak? Conclusion Positive Identification of Sulfone Group Confirm_SO2->Conclusion Confirm_SO2_sym->Conclusion

Caption: Logical workflow for the identification of a sulfone group via FTIR-ATR.

Conclusion

For this compound, the definitive IR absorption bands for the sulfone group are the strong asymmetric and symmetric S=O stretching vibrations, expected near 1314-1341 cm⁻¹ and 1126-1149 cm⁻¹ , respectively. While other functional groups in the molecule produce a complex spectrum, a systematic, comparative approach allows for the unambiguous identification of these two key sulfone bands. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently characterize the presence of the sulfone moiety, a critical step in quality control, structural elucidation, and drug development processes.

References

  • Title: IR: amines Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) Source: WikiEducator URL: [Link]

  • Title: Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL: [Link]

  • Title: IR Absorption Table Source: University of Colorado Boulder URL: [Link]

  • Title: Infrared Spectra of Sulfones and Related Compounds Source: ResearchGate URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS Source: Michigan State University URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: IR transmission spectrum of aniline. Source: ResearchGate URL: [Link]

  • Title: The features of IR spectrum Source: Mansoura University URL: [Link]

  • Title: A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Palacký University Olomouc URL: [Link]

  • Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 4-Methanesulfonyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Methanesulfonyl-3-methylaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib).

It is structured to serve researchers requiring rigorous impurity profiling and structural validation.

Executive Summary & Strategic Context

Target Molecule: this compound (CAS: 307989-41-9) Molecular Formula:


Exact Mass:  185.0510

In drug development, this molecule is frequently monitored as a Potentially Genotoxic Impurity (PGI) due to the aniline moiety. Correctly identifying it against its regioisomers (e.g., 3-methanesulfonyl-4-methylaniline) and N-methylated byproducts is critical for regulatory compliance (ICH M7 guidelines).

Comparison of Ionization Strategies

The choice of ionization technique dictates the observed fragmentation and sensitivity.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Primary Application Structural Confirmation (Fingerprinting)Trace Quantification (PGI Monitoring)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Dominant Species Radical Cation (

, m/z 185)
Protonated Molecule (

, m/z 186)
Key Advantage reproducible spectral libraries (NIST)High sensitivity for LC-MS/MS workflows
Limitation Molecular ion often weak; requires GCAdduct formation (

,

) can complicate spectra

Fragmentation Mechanics & Pathways

The fragmentation of this compound is driven by two competing functional groups: the electron-withdrawing sulfone and the electron-donating amine .

Core Fragmentation Rules
  • Sulfone-Sulfinate Rearrangement: Aromatic sulfones (

    
    ) isomerize to sulfinate esters (
    
    
    
    ) prior to fragmentation. This explains the formation of phenolic ions.
  • Simple Cleavage: Direct loss of the methyl group attached to the sulfur (weakest bond).

  • Ortho-Effect: The proximity of the 3-methyl group to the 4-sulfone group facilitates specific hydrogen transfers, distinguishing it from meta/para isomers.

Detailed Pathway Analysis (ESI-MS/MS)

Precursor Ion: m/z 186.05 (


)
  • Primary Fragment (Base Peak): m/z 171 (

    
    ) 
    
    • Mechanism: Homolytic cleavage of the

      
       bond. The charge is stabilized on the sulfonyl group.
      
    • Diagnostic Value: High intensity confirms the presence of a methyl sulfone.

  • Secondary Fragment: m/z 107/106 (

    
    ) 
    
    • Mechanism: Loss of the entire methanesulfonyl group.

    • Result: Formation of the 3-methylaniline cation (m/z 106/107). This fragment further decays via loss of

      
       or 
      
      
      
      .
  • Rearrangement Fragment: m/z 122 (

    
    ) 
    
    • Mechanism: Extrusion of

      
       via the sulfinate rearrangement.
      
    • Result: Formation of a methylated aniline radical cation or ether-like species.

Visualization of Fragmentation Pathways

The following diagram maps the specific fragmentation logic for the


 ion.

Fragmentation M Precursor Ion [M+H]+ m/z 186 F1 [M - CH3]+ m/z 171 (Sulfonyl Cation) M->F1 - CH3 (15 Da) Direct Cleavage F2 [M - SO2CH3]+ m/z 107 (Toluidine Cation) M->F2 - SO2CH3 (79 Da) Inductive Cleavage F3 [M - SO2]+ m/z 122 (Rearrangement Product) M->F3 - SO2 (64 Da) Sulfinate Rearrangement F4 [M - SO2 - CH3]+ m/z 106 F1->F4 - SO2 F5 [M - SO2CH3 - NH3]+ m/z 90 F2->F5 - NH3 (17 Da)

Caption: ESI-MS/MS fragmentation tree for this compound showing competitive loss of methyl, sulfonyl, and amine groups.

Distinguishing Isomers (The "Alternative" Analysis)

A critical challenge is distinguishing the target from its isomers.

IsomerStructureKey MS Differentiator
This compound (Target)Primary AmineLoss of

(17 Da) from m/z 107 fragment.
N-Methyl-3-methanesulfonylaniline Secondary AmineLoss of

(29 Da) via retro-ene reaction.
3-Methanesulfonyl-4-methylaniline Positional IsomerOrtho Effect: The target (3-Me, 4-SO2) has steric crowding that often enhances the

ratio compared to the 4-Me, 3-SO2 isomer.

Experimental Protocol (Self-Validating)

This protocol is designed for LC-ESI-MS/MS quantification of the impurity.

A. Sample Preparation
  • Stock Solution: Dissolve 1.0 mg standard in 1 mL Methanol (1000 ppm).

  • Working Standard: Dilute to 100 ppb in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Validation Step: Ensure the diluent matches the initial mobile phase to prevent peak distortion.

B. LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Positive ESI (

    
    ).[1]
    
  • Source Temp: 350°C (Ensures desolvation of the sulfone).

C. System Suitability Test (SST)

To ensure data integrity, the following criteria must be met before running samples:

  • Sensitivity: S/N ratio > 10 for the 10 ppb standard.

  • Fragmentation Check: The ratio of the quantifier ion (m/z 171) to the qualifier ion (m/z 107) must be consistent within ±20%.

Workflow Diagram

Workflow Sample Sample Prep (MeOH Dissolution) LC LC Separation (C18, Acidic pH) Sample->LC Ionization ESI+ Source (m/z 186.05) LC->Ionization Filter Q1 Filter Select m/z 186 Ionization->Filter Collision Collision Cell (CE: 15-30 eV) Filter->Collision Detection Q3 Detection Quant: 171 Qual: 107 Collision->Detection

Caption: Validated LC-MS/MS workflow for trace analysis of this compound.

References

  • Vertex AI Search. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. National Institutes of Health.[2] Link

  • NIST Mass Spectrometry Data Center. (2025). Methanesulfonic acid, methyl ester Mass Spectrum. National Institute of Standards and Technology.[2] Link

  • PubChem. (2025).[3][4] 4-Methanesulfonyl-3-methoxyaniline Compound Summary. National Library of Medicine. Link

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Link

Sources

Structural Validation of 4-Methanesulfonyl-3-methylaniline: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

In the synthesis of the dual tyrosine kinase inhibitor Lapatinib (Tykerb) , the intermediate 4-Methanesulfonyl-3-methylaniline (CAS: 83783-69-1) represents a critical quality control checkpoint. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for confirming chemical connectivity, they fail to address solid-state polymorphism and absolute spatial configuration —factors that directly impact the bioavailability and patentability of the final pharmaceutical product.

This guide outlines the protocol for validating this specific sulfone-aniline intermediate using Single Crystal X-ray Diffraction (SC-XRD), contrasting its efficacy against spectroscopic alternatives.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table objectively compares SC-XRD against standard characterization methods for this specific molecule.

FeatureSC-XRD (Gold Standard) Solution NMR (

H,

C)
Mass Spectrometry (LC-MS)
Primary Output Absolute 3D atomic coordinates & packingChemical connectivity & environmentMolecular weight & fragmentation
Isomer Resolution High : Distinguishes regioisomers & conformers unequivocallyMedium : Requires complex 2D experiments (NOESY) to infer spaceLow : Often identical for isomers
Polymorph Detection Yes : Defines unit cell & packing forcesNo : Solution state destroys packing infoNo
Sample State Single Crystal (Solid)Solution (Liquid)Ionized Gas/Liquid
Confidence Level Absolute (99.9%) Inferential (95%)Supporting (Mass Confirmation)
Time to Result 24–48 Hours (Growth + Data)< 1 Hour< 30 Minutes
Decision Logic: When to Deploy SC-XRD

While NMR is sufficient for routine batch checks, SC-XRD is mandatory when:

  • Scale-up Validation: Confirming the exact polymorph before GMP manufacturing.

  • Regioisomer Ambiguity: Distinguishing between the 3-methyl and other potential methylation sites (e.g., N-methyl) that might occur during synthesis.

  • Patent Filing: 3D coordinates provide the strongest intellectual property claim.

Workflow Visualization

The following diagram illustrates the critical path for validating this compound, highlighting the decision points between NMR and XRD.

ValidationWorkflow Start Crude Intermediate (CAS: 83783-69-1) Purification Recrystallization (EtOH/Water) Start->Purification Check Is material crystalline? Purification->Check NMR 1H / 13C NMR (Connectivity Check) Check->NMR No (Powder/Oil) XRD_Select Crystal Selection (Microscope) Check->XRD_Select Yes (Needles/Prisms) NMR->Purification Re-optimize conditions XRD_Data Data Collection (Mo/Cu Source, 100K) XRD_Select->XRD_Data Solve Structure Solution (SHELXT / OLEX2) XRD_Data->Solve Refine Refinement (R1 < 5%) Solve->Refine Final Validated Structure (.CIF File) Refine->Final

Caption: Workflow for structural validation. SC-XRD is triggered only when suitable crystals are obtained, providing the definitive structural model.

Experimental Protocol

A. Crystallization Strategy

The sulfonyl group makes the molecule polar, while the methyl-aniline core adds lipophilicity. A vapor diffusion or slow cooling method is recommended.

  • Solvent System: Ethanol (solvent) and Water (antisolvent), or Ethyl Acetate (solvent) and Hexane (antisolvent).

  • Procedure:

    • Dissolve 20 mg of the intermediate in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Place this vial (uncapped) inside a larger jar containing 10 mL of Water (or Hexane if using EtOAc).

    • Seal the outer jar. Allow to stand undisturbed at 20°C for 3–5 days.

    • Target: Look for colorless prisms or plates.

B. Data Collection Parameters[1][2][3][4][5][6][7]
  • Source: Mo-Kα (

    
     Å) is preferred for better resolution, though Cu-Kα is acceptable if crystals are small (<0.1 mm).
    
  • Temperature: 100 K (using a cryostream).

    • Why? Sulfonyl groups often exhibit high thermal motion. Cooling freezes this motion, improving the resolution of the oxygen atoms.

  • Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate absorption correction.

C. Refinement & Validation Criteria

Using SHELXL or OLEX2, refine the structure against


.

Key Structural Checkpoints (The "Truth" Data): To validate that you have the correct molecule (this compound), verify these geometric parameters in your solution:

  • S–O Bond Lengths: Must be 1.43 – 1.45 Å . (Typical for sulfones).

  • C–S Bond Lengths: Approx 1.76 – 1.78 Å .

  • Geometry at Sulfur: Distorted tetrahedron.

  • Geometry at Nitrogen: The aniline nitrogen should show pyramidalization (sum of angles < 360°) unless heavily conjugated.

  • Hydrogen Bonding: Expect strong intermolecular H-bonds between the amine hydrogens (

    
    ) and the sulfonyl oxygens (
    
    
    
    ). This network is the "fingerprint" of the solid form.

Scientific Rationale: The "Methyl Effect"

Why is XRD crucial for this specific intermediate? The ortho-methyl group (position 3 relative to the amine, or position 2 relative to the sulfone depending on nomenclature priority) creates steric hindrance that forces the sulfonyl group to twist out of the aromatic plane.

  • NMR Limitation: In solution, this bond rotates freely, averaging the signal.

  • XRD Insight: In the crystal, the torsion angle is fixed. This specific angle determines how the molecule fits into the binding pocket of the target enzyme (EGFR/ErbB2) during later drug synthesis stages. Confirming this conformation early prevents "induced fit" penalties in potency.

References

  • Lapatinib Synthesis & Intermediates

    • Petrov, K. G., et al. (2006). "Optimization and SAR for dual ErbB-1/ErbB-2 tyrosine kinase inhibition in the 6-furanylquinazoline series." Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691.[1] Link

  • Crystallographic Standards

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • General Validation of Sulfonamides

    • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." Link

  • NMR vs.

    • Reeb, S., et al. (2020). "Combining NMR and X-ray Crystallography for Structure Determination." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Comparison Guide: 4-Methanesulfonyl-3-methylaniline vs. 3-Methanesulfonyl-4-methylaniline

[1]

Executive Summary & Strategic Importance

In the development of kinase inhibitors and COX-2 selective anti-inflammatory agents, the precise regiochemistry of sulfonyl-substituted anilines is critical.[1] 4-Methanesulfonyl-3-methylaniline (Isomer A) and 3-methanesulfonyl-4-methylaniline (Isomer B) are regioisomers with identical molecular weights (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

This guide provides a definitive methodology to distinguish these isomers, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool, supported by HPLC retention behavior and melting point analysis.[1]

The Core Challenge: The "Push-Pull" Electronic System

The fundamental difference lies in the relative positioning of the electron-donating amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


  • Isomer A (Para-Sulfone): Creates a strong linear "push-pull" dipole across the benzene ring (1,4-relationship).[1]

  • Isomer B (Meta-Sulfone): Disrupts this conjugation, resulting in a weaker dipole moment and distinct proton environments.[1]

Structural Analysis & Theoretical Basis

Before experimental validation, we must establish the structural expectations.[1]

FeatureIsomer A Isomer B
IUPAC Name This compound3-Methanesulfonyl-4-methylaniline
Structure Amine (1), Methyl (3), Sulfone (4)Amine (1), Sulfone (3), Methyl (4)
Electronic System Strong Donor-Acceptor Conjugation (Para)Interrupted Conjugation (Meta)
Dipole Moment HighModerate
Predicted MP Higher (Symmetric packing)Lower
Visualizing the Decision Pathway

The following workflow illustrates the logic for distinguishing these isomers in a laboratory setting.

GStartUnknown Sample(MW 185.24)Step11. 1H-NMR Analysis(DMSO-d6)Start->Step1DecisionCheck H2 Singlet Chemical ShiftStep1->DecisionResultAIsomer A:Singlet H2 shielded(Ortho to NH2/Me)Decision->ResultA< 7.0 ppmResultBIsomer B:Singlet H2 deshielded(Ortho to NH2/SO2)Decision->ResultB> 7.2 ppmValidation2. NOE Confirmation(Nuclear Overhauser Effect)ResultA->ValidationResultB->Validation

Figure 1: Logic flow for rapid NMR-based identification of regioisomers.

The "Smoking Gun": NMR Spectroscopy Distinction

The most reliable method for differentiation is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1
Proton Assignment Strategy

We focus on the H2 proton (the isolated singlet between substituents).[1]

Isomer A (this compound) [1][2]
  • Environment: The H2 proton is located at position 2.[1] It is flanked by the Amine (Pos 1) and the Methyl (Pos 3) .[1]

  • Electronic Effect: Both groups are electron-donating (shielding).[1]

  • Prediction: The H2 singlet will appear upfield (shielded), typically 6.4 – 6.6 ppm .[1]

  • Coupling: Appears as a singlet (broadened slightly by methyl coupling).[1]

Isomer B (3-Methanesulfonyl-4-methylaniline) [1][2]
  • Environment: The H2 proton is located at position 2.[1] It is flanked by the Amine (Pos 1) and the Sulfone (Pos 3) .[1]

  • Electronic Effect: The Amine donates electrons, but the Sulfone is strongly electron-withdrawing (deshielding) .[1]

  • Prediction: The H2 singlet will be pulled downfield (deshielded) significantly compared to Isomer A, typically 7.0 – 7.3 ppm .[1]

Comparative Data Table (Simulated in DMSO- )
SignalIsomer A (Target)Isomer B (Alternative)Differentiation Note
H2 (Singlet) ~6.50 ppm ~7.15 ppm PRIMARY INDICATOR
H5 (Doublet) ~7.60 ppm (Ortho to SO2)~7.10 ppm (Ortho to Me)Isomer A H5 is much further downfield.[1]
H6 (Doublet) ~6.55 ppm~6.80 ppmLess diagnostic.[1]
Methyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
~2.3 ppm~2.2 ppmNot reliable for distinction.
Sulfone (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
~3.0 ppm~3.1 ppmNot reliable for distinction.
NOE (Nuclear Overhauser Effect) Validation

If chemical shift data is ambiguous due to solvent effects, NOE provides geometric proof.[1]

  • Experiment: Irradiate the Methyl (

    
    ) resonance (~2.2-2.3 ppm).
    
  • Isomer A Result: You will see NOE enhancement of the H2 singlet and the H4/H5 aromatic protons ? No, in Isomer A, Methyl is at 3.[1] It is adjacent to H2 and the Sulfone group.[1] Key: No NOE to the aromatic doublet at position 5.

  • Isomer B Result: Methyl is at 4.[1][3][4] It is adjacent to H5 .[1] Irradiating methyl enhances the H5 doublet .[1]

Chromatographic Performance (HPLC)[1]

Due to the "push-pull" electronic nature of Isomer A, it exhibits a larger dipole moment than Isomer B.[1] This affects retention time (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Protocol: Reverse Phase HPLC[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 
    
    
    .
  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

Performance Prediction:

  • Isomer A: The strong dipole interacts more strongly with the polar mobile phase relative to the non-polar stationary phase? Actually, in RP-HPLC, highly polar compounds elute earlier.[1] However, para-substituted anilines often have better planar packing on the C18 surface than meta-isomers.[1]

  • Observation: Typically, Isomer A (Para-sulfone) elutes later than Isomer B in many aromatic separation protocols due to better surface coverage/stacking on the hydrophobic phase, despite the polarity.[1] Note: Always run a co-injection of standards to confirm.

Experimental Protocols

Synthesis Verification (Self-Validating System)

If you are synthesizing these to create standards, the synthetic route validates the structure.[1]

Route to Isomer A (this compound):

  • Starting Material: 2-Methylaniline (o-Toluidine).[1]

  • Protection: Acetylation to N-(2-methylphenyl)acetamide.[1]

  • Chlorosulfonation: Electrophilic substitution is directed para to the amine (position 4) due to steric hindrance at position 6 and the directing power of the acetamide.[1]

  • Reduction/Methylation: Convert sulfonyl chloride to sulfone.

  • Hydrolysis: Remove acetyl group.[1]

  • Validation: The para-substitution pattern is enforced by the starting material sterics.[1]

Route to Isomer B (3-Methanesulfonyl-4-methylaniline):

  • Starting Material: 4-Methylaniline (p-Toluidine).[1][5]

  • Protection: Acetylation.[1]

  • Chlorosulfonation: Must occur ortho to the amine (position 2) or meta? The methyl group at 4 blocks the para position.[1] Substitution occurs ortho to the amine (position 2) or ortho to the methyl (position 3).[1]

  • Note: This synthesis is messier and often yields mixtures, making Isomer B harder to source pure.[1]

Characterization Workflow

WorkflowSampleCrude ProductTLCTLC Screening(EtOAc/Hexane 1:1)Sample->TLCPurificationFlash ChromatographyTLC->PurificationNMR1H-NMR (DMSO-d6)Purification->NMRMPMelting PointNMR->MP

Figure 2: Standard purification and characterization pipeline.[1]

Step-by-Step Protocol:

  • Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-

    
    . Ensure the solution is clear (filter if necessary).
    
  • Acquisition: Run standard proton sequence (16 scans, 1s delay).

  • Analysis:

    • Integrate the Methyl singlet (~2.2 ppm) to 3H.[1]

    • Integrate the Sulfone singlet (~3.0 ppm) to 3H.

    • Locate the Amine broad singlet (~5.5 ppm, exchangeable).[1]

    • CRITICAL STEP: Examine the region 6.5–7.5 ppm.[1]

      • If you see a singlet at 6.5 ppm , it is Isomer A .[1]

      • If you see a singlet at 7.1 ppm , it is Isomer B .[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22316744, 4-Methanesulfonyl-3-methoxyaniline. (Used for structural analogy and property estimation of methyl-sulfone anilines).[1][6] Retrieved from [Link][1]

  • Zarghi, A., et al. (2012).[1] Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Iranian Journal of Pharmaceutical Research. (Provides synthetic routes for 4-methylsulfonyl anilines).[1][3][6][7][8] Retrieved from [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Methanesulfonyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The Hazard Profile: Handling 4-Methanesulfonyl-3-methylaniline requires a departure from standard "lab coat and glasses" protocols.[1][2] As an aniline derivative, this compound possesses a high potential for cutaneous absorption (skin entry) and methemoglobinemia (interference with oxygen transport in blood).

Unlike simple irritants, the danger here is systemic. The lipophilic nature of the aniline moiety allows it to bypass the stratum corneum (outer skin layer) rapidly. Once in the bloodstream, it oxidizes hemoglobin to methemoglobin, leading to tissue hypoxia (cyanosis).

Core Safety Philosophy:

  • Treat as a "Silent Penetrator": It may not burn immediately upon contact, but it is absorbing.

  • Zero Skin Contact: The primary goal of your PPE ensemble is to create a redundant barrier system.

  • Dust Control: As a solid sulfone, inhalation of dust is the secondary vector of entry.

Part 2: The PPE Protocol (Hierarchy of Defense)[1]

This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection for high-risk aniline derivatives.

Hand Protection (The Critical Zone)

Recommendation: Double-Gloving Technique.

  • Inner Layer: 4-mil Nitrile (Disposable). Function: Dexterity and immediate sacrificial layer.

  • Outer Layer: 8-mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for high-risk operations. Function: Chemical permeation resistance.[3]

The Science of Permeation: Standard thin nitrile gloves have a breakthrough time of <15 minutes for many aniline derivatives. By the time you feel a cooling sensation or irritation, the chemical has already permeated.

  • Protocol: Inspect outer gloves every 30 minutes. If any splash occurs, immediately doff the outer glove, wash the inner glove with soap/water, and replace the outer glove.

Respiratory Protection

State of Matter: Solid (Powder/Crystalline).[4]

  • Primary Engineering Control: All weighing and transfers must occur inside a certified Chemical Fume Hood (CFH).

  • PPE Backup:

    • Solid Handling: N95 or P100 filtering facepiece (if outside hood or cleaning spills).

    • Solution Handling: Half-mask respirator with Organic Vapor (OV) cartridges. Aniline vapors can bypass standard dust filters.

Ocular & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).[4][5]

  • Why: Safety glasses with side shields are insufficient. Aniline dust or splashes can migrate around glasses. Absorption through the mucous membranes of the eye is extremely rapid and bypasses liver metabolism, spiking blood concentration quickly.

Body Shielding

Recommendation: Tyvek® Lab Coat or Apron (over cotton lab coat).

  • Logic: Cotton absorbs liquids and holds them against the skin, acting as a poultice. A disposable, non-woven polyethylene layer (Tyvek) repels dust and splashes.

Part 3: Operational Workflow & Logic

Diagram 1: PPE Decision Matrix

This logic flow ensures you select the correct equipment based on the specific state of the chemical during your experiment.

PPE_Decision_Matrix Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Heated State->Liquid EngControl_S Engineering: Fume Hood + Static Gun Solid->EngControl_S EngControl_L Engineering: Fume Hood (Sash <18") Liquid->EngControl_L PPE_S PPE: Double Nitrile + Goggles + Tyvek Sleeves EngControl_S->PPE_S Risk_High High Splash Risk? EngControl_L->Risk_High PPE_L_Std PPE: Double Nitrile (8mil Outer) Risk_High->PPE_L_Std No PPE_L_Max PPE: Silver Shield Laminate Gloves Risk_High->PPE_L_Max Yes

Figure 1: Decision matrix for selecting PPE based on physical state and risk level.

Step-by-Step Handling Protocol

1. Preparation (The "Pre-Flight"):

  • Verify fume hood flow is >100 fpm.

  • Prepare a "Solid Waste" container and a "Liquid Waste" container inside the hood before starting.

  • Static Control: Use an anti-static gun on the weighing boat. Charged aniline dust is "sticky" and hard to contain.

2. The Weighing Process:

  • Never weigh on an open bench.

  • Use a disposable spatula. Do not attempt to clean and reuse spatulas for this compound to avoid cross-contamination.

  • Technique: Keep the balance draft shield closed as much as possible.

3. Reaction & Cleanup:

  • Wipe down the balance area with a methanol-dampened tissue (anilines are soluble in alcohols).

  • Dispose of the tissue immediately into the solid hazardous waste stream.

4. Doffing (The Most Dangerous Step): Most exposures occur after the experiment, when removing contaminated gear.

Diagram 2: Safe Doffing Protocol

The goal is to remove PPE without the outer surface touching your skin.

Doffing_Protocol Step1 1. Inspect Outer Gloves (If visible contam: Wash first) Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Remove Eyewear (Handle by strap only) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside out) Step3->Step4 Step5 5. Remove Inner Gloves (Standard 'Beak' method) Step4->Step5 Step6 6. Wash Hands (Soap + Water, 2 mins) Step5->Step6

Figure 2: Sequential doffing procedure to prevent secondary dermal exposure.[6][7][8][9][10]

Part 4: Emergency Response Data

ScenarioImmediate ActionMedical Context
Skin Contact Wash immediately with soap and water for 15 mins.[2][9] Do NOT use alcohol (enhances absorption).Monitor for cyanosis (blue lips/nails) for 24 hours.
Eye Contact Flush for 15 mins. Hold eyelids open.Alkaline/Aniline burns can cause corneal opacity.
Inhalation Move to fresh air.[4][5][6][7][9]Administer oxygen if breathing is difficult.[4]
Spill (Solid) Dampen with water (to suppress dust), then sweep.Do not dry sweep. Use P100 respirator.

Disposal: Segregate as Toxic Organic Waste . Do not mix with strong oxidizers (e.g., nitric acid) as anilines are reducing agents and can react violently.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylsulfonyl)aniline. Retrieved from

  • Merck (Sigma-Aldrich). (2025). Safety Data Sheet: Aniline Derivatives and Handling. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Aniline Hazards and Reactivity. Retrieved from

  • Ansell Healthcare. (2024).[7] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.